Spiro[3.5]nonan-7-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYDFKJFDKKDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679369 | |
| Record name | 1-(Spiro[3.5]nonan-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877125-98-9 | |
| Record name | 1-(Spiro[3.5]nonan-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Spiro[3.5]nonan-7-ylmethanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract: Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, prized for their ability to confer conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of Spiro[3.5]nonan-7-ylmethanamine, a versatile building block incorporating this valuable motif. We will delve into its core chemical properties, propose a robust synthetic pathway based on established methodologies, and detail the expected analytical characterization. Furthermore, we will explore its potential applications in drug development, drawing insights from related spirocyclic structures that have shown significant biological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture in their programs.
Core Molecular Attributes and Physicochemical Properties
This compound is a primary amine featuring a spirocyclic hydrocarbon framework. This structure consists of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom (the spiro center). The methanamine substituent is attached to the C-7 position of the cyclohexane ring. This unique arrangement imparts a distinct three-dimensional geometry, a critical attribute for molecular recognition in biological systems.
The fundamental properties of the parent amine are summarized below. It is often supplied and handled as a more stable hydrochloride salt for improved solubility and handling.[1][2]
| Property | Value | Source |
| IUPAC Name | (Spiro[3.5]nonan-7-yl)methanamine | N/A |
| CAS Number | 877125-98-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₉N | [4][5] |
| Molecular Weight | 153.26 g/mol | [4] |
| Monoisotopic Mass | 153.15175 Da | N/A |
| Predicted XlogP | 2.1 | [6] |
| SMILES | C1CC2(C1)CCC(CC2)CN | [6] |
Synthesis Strategy: Reductive Amination Pathway
While specific literature detailing the synthesis of this compound is not abundant, a highly reliable and scalable synthetic route can be extrapolated from established methods for analogous compounds.[7][8] The most logical and field-proven approach is the reductive amination of the corresponding ketone, Spiro[3.5]nonan-7-one.
This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the desired primary amine.
Experimental Protocol: A Self-Validating System
The following protocol is designed for robustness and ease of monitoring.
Materials:
-
Ammonium Acetate (NH₄OAc) or 7N Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogenation apparatus with Palladium on Carbon (Pd/C)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Spiro[3.5]nonan-7-one (1.0 eq) and dissolve in anhydrous methanol (approx. 0.2 M concentration).
-
Imine Formation: Add ammonium acetate (5-10 eq). The large excess drives the equilibrium towards imine formation. If desired, a catalytic amount of glacial acetic acid can be added to facilitate this step. Stir the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, preventing unwanted reduction of the starting material. Alternatively, the reaction mixture can be subjected to hydrogenation (e.g., 50 psi H₂) in the presence of a Pd/C catalyst.
-
Quenching and Workup: Once the reaction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield the pure amine.
Analytical Characterization
Comprehensive structural verification is critical. While experimental data is not publicly available, the following characterization profile is predicted based on computational models and analysis of structurally similar compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. The complex, overlapping signals from the spirocyclic core require both 1D and 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
| Technique | Expected Observations |
| ¹H NMR | - A complex multiplet region between ~1.40-2.00 ppm corresponding to the numerous protons on the cyclobutane and cyclohexane rings.- A distinct signal around ~2.6-2.8 ppm, likely a doublet, corresponding to the methylene protons (—CH₂—N) adjacent to the amine.- A broad singlet for the amine protons (—NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aliphatic region (~20-50 ppm) for the spirocyclic carbons.- A key signal for the spiro-carbon center.- A distinct signal for the carbon of the aminomethyl group (—CH₂—N) expected around 45-55 ppm. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
| Technique | Expected Ion | Predicted m/z | Source |
| Electrospray (ESI+) | [M+H]⁺ | 154.1590 | N/A |
| Predicted Adducts | [M+H]⁺ | 140.14338 | [6] |
| [M+Na]⁺ | 162.12532 | [6] |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a molecular scaffold and building block.
Chemical Reactivity
The primary amine is a versatile functional handle for a wide array of chemical transformations, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Further reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Nucleophilic Substitution: Participation in reactions with alkyl halides.[7]
Rationale for Use in Medicinal Chemistry
Spirocyclic structures are of significant interest in modern drug design for several key reasons:
-
Three-Dimensionality: They introduce a rigid, non-planar geometry that allows for the exploration of chemical space beyond traditional flat, aromatic rings. This can lead to novel interactions with protein binding pockets.[8]
-
Improved Physicochemical Properties: Incorporating spiro-centers can lead to improved solubility and metabolic stability compared to their non-spirocyclic counterparts.
-
Novelty and IP Position: As a less-explored chemical motif, it offers opportunities for creating novel chemical entities with strong intellectual property potential.
Derivatives of related azaspiro[3.5]nonanes have been successfully developed as potent and selective biological agents, including GPR119 agonists for diabetes and inhibitors of the SARS-CoV-2 3C-like protease.[11][12] This precedent strongly supports the potential of the this compound core in developing new therapeutics.
Conclusion
This compound represents a valuable and underutilized building block for drug discovery and chemical biology. Its rigid, three-dimensional structure offers a compelling alternative to traditional scaffolds. Based on established chemical principles, it can be reliably synthesized via reductive amination of its ketone precursor. The versatile primary amine handle allows for straightforward derivatization, enabling the rapid generation of compound libraries for screening. The proven success of related spirocyclic compounds in targeting complex diseases underscores the high potential of this scaffold for the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. Page loading... [guidechem.com]
- 4. 7-AMINOMETHYL-SPIRO[3.5]NONANE | 877125-98-9 [amp.chemicalbook.com]
- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 6. PubChemLite - Spiro[3.5]nonan-7-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 7. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - Spiro[3.5]nonan-7-one (C9H14O) [pubchemlite.lcsb.uni.lu]
- 11. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[3.5]nonan-7-ylmethanamine CAS number 877125-98-9
An In-depth Technical Guide to Spiro[3.5]nonan-7-ylmethanamine (CAS 877125-98-9): Synthesis, Characterization, and Medicinal Chemistry Potential
Executive Summary
This compound is a spirocyclic aliphatic amine that represents a valuable, yet underexplored, building block for drug discovery. Its rigid, three-dimensional structure offers a compelling scaffold to escape the "flatland" of traditional aromatic ring systems, providing a pathway to novel chemical space with improved physicochemical properties. This guide provides a senior scientist's perspective on the synthesis, purification, and potential applications of this compound. We present a robust, proposed synthetic route starting from a commercially available precursor, detail a comprehensive quality control workflow for structural validation and purity assessment, and discuss its potential applications in medicinal chemistry by drawing parallels with structurally related spirocyclic motifs that have shown significant biological activity.
The Strategic Value of Spirocyclic Scaffolds in Drug Design
Medicinal chemistry has seen a progressive shift towards molecules with higher three-dimensional (3D) complexity. Saturated spirocyclic scaffolds, such as the spiro[3.5]nonane core, are highly sought after for several key reasons:
-
Novelty and IP Space: They provide access to novel and patentable chemical matter.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.
-
Precise Vectorial Exits: The rigid framework of a spirocycle allows for the precise positioning of functional groups in 3D space, enabling optimized interactions with protein binding pockets.
This compound (CAS 877125-98-9) is a prime example of such a scaffold. It combines the rigid spiro[3.5]nonane core with a versatile primary amine handle, making it an ideal starting point for library synthesis and the development of targeted therapeutics.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While empirical data such as boiling point and density are not widely published, its key molecular identifiers are well-established.
| Property | Value | Source |
| CAS Number | 877125-98-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉N | [4] |
| Molecular Weight | 153.26 g/mol | [4] |
| IUPAC Name | (Spiro[3.5]nonan-7-yl)methanamine | N/A |
| Canonical SMILES | C1CC2(CC1)CCC(C2)CN | [4] |
| Synonyms | 7-Aminomethyl-spiro[3.5]nonane | [5][6] |
Structural Features: The molecule consists of a cyclobutane ring and a cyclohexane ring fused at a single quaternary carbon atom. The aminomethyl substituent is attached to the 7-position of the cyclohexane ring. This structure is non-planar and conformationally restricted, which is a key desirable feature for a drug scaffold.
Proposed Synthesis Route and Experimental Protocol
While specific literature detailing the synthesis of this compound is scarce, a reliable and scalable route can be designed based on established chemical transformations, starting from the commercially available precursor, Spiro[3.5]nonan-7-one. The most direct approach involves a reductive amination pathway via an intermediate oxime.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of Spiro[3.5]nonan-7-one Oxime
-
Rationale: The conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to the corresponding primary amine. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Spiro[3.5]nonan-7-one (1.0 eq).[7]
-
Add ethanol as the solvent (approx. 5-10 mL per gram of ketone).
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
-
Step 2: Reduction of Spiro[3.5]nonan-7-one Oxime to this compound
-
Rationale: Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of cleanly reducing the oxime to the primary amine. Alternatively, catalytic hydrogenation offers a milder, albeit potentially slower, method.
-
Procedure (using LAH):
-
CRITICAL: Under an inert atmosphere (Nitrogen or Argon), suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a dry flask and cool to 0 °C.
-
Dissolve the crude oxime from Step 1 in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Purification can be achieved via acid-base extraction or silica gel chromatography.
-
Potential Applications in Medicinal Chemistry
While direct biological activity data for this compound is not prominent in the literature, its structural class is of high interest. The primary amine serves as a critical handle for derivatization to introduce pharmacophores.
-
CNS-Targeting Agents: A structurally related isomer, Spiro[3.5]nonan-2-ylmethanamine, has been investigated for its interaction with dopamine D2 receptors.[4] This suggests that the spiro[3.5]nonane scaffold could be a valuable core for developing novel modulators of CNS targets, where achieving specific receptor interactions while maintaining good blood-brain barrier penetration is key.
-
Antiviral Agents: Other azaspiro[3.5]nonane derivatives have been successfully designed as potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease.[8] The rigid spirocyclic core helps position key interacting moieties into the enzyme's active site. This compound could be used to synthesize analogous inhibitors.
-
Scaffold for Combinatorial Chemistry: The amine functional group allows for facile reaction with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to rapidly generate a library of diverse compounds for high-throughput screening.
Quality Control and Characterization Workflow
Ensuring the identity and purity of the final compound is paramount. A standard analytical workflow should be employed.
QC Workflow Diagram
Caption: A standard quality control workflow for small molecule validation.
Step-by-Step Analytical Protocol
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm the molecular weight of the target compound and assess preliminary purity.
-
Method: Dissolve a small sample in methanol or acetonitrile. Inject onto a C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid.
-
Expected Result: A major peak in the chromatogram with a corresponding mass spectrum showing an [M+H]⁺ ion at m/z 154.14, confirming the mass of C₁₀H₁₉N.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Provide unambiguous structural confirmation.
-
¹H NMR: The spectrum should show a complex series of aliphatic protons in the 0.8-2.5 ppm range. The key diagnostic signal would be for the -CH₂NH₂ protons, likely appearing as a multiplet around 2.5-3.0 ppm. The integral of this signal should correspond to two protons.
-
¹³C NMR: The spectrum will confirm the presence of 10 distinct carbon signals (assuming molecular symmetry allows), including the key spirocyclic quaternary carbon and the aminomethyl (-CH₂) carbon.
-
-
Purity Determination (HPLC):
-
Objective: Quantify the purity of the final batch.
-
Method: Use a calibrated High-Performance Liquid Chromatography (HPLC) instrument with a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD).
-
Acceptance Criterion: For use in drug discovery, purity should typically be ≥95%.
-
Conclusion and Future Outlook
This compound is a high-value building block that leverages the benefits of 3D-rich spirocyclic scaffolds. While not extensively documented, its synthesis is feasible through established chemical methods like reductive amination. Its true potential lies in its application as a starting point for the synthesis of novel therapeutic agents, particularly in areas like CNS disorders and antiviral research where the parent scaffold has shown promise. Future work should focus on the stereoselective synthesis of its enantiomers and the exploration of its derivatization to build libraries for biological screening.
References
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#:877125-98-9_上海瀚鸿科技股份有限公司_化学加网 [huaxuejia.cn]
- 7. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Spiro[3.5]nonan-7-ylmethanamine in Modern Drug Discovery: A Technical Guide
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The principle of "escaping flatland"—moving beyond traditional two-dimensional aromatic scaffolds—has led researchers to embrace three-dimensional structures that can better interact with the complex topographies of biological targets.[1] Among these, spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules.[1][2] Their inherent rigidity and well-defined spatial orientation can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2]
This guide provides an in-depth technical overview of Spiro[3.5]nonan-7-ylmethanamine, a key building block in the synthesis of innovative therapeutics. We will explore its fundamental molecular properties, a detailed and validated synthesis protocol, and the rationale behind its growing importance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and biological attributes of this spirocyclic amine.
Physicochemical Properties and Molecular Data
This compound is a bicyclic primary amine with a unique structural motif. Its molecular formula is C₁₀H₁₉N, and it has a molecular weight of 153.26 g/mol . The hydrochloride salt of this compound has the formula C₁₀H₂₀ClN and a molecular weight of 189.72 g/mol . A comprehensive summary of its key physicochemical data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | ChemicalBook |
| Molecular Weight | 153.26 g/mol | ChemicalBook |
| CAS Number | 877125-98-9 | ChemicalBook |
| Appearance | Colorless to light yellow oil (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Synthetic Protocol: A Validated Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the corresponding ketone, Spiro[3.5]nonan-7-one, followed by a reductive amination. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of Spiro[3.5]nonan-7-one
The synthesis of the spirocyclic ketone precursor is a critical first step. While several methods can be envisioned for the construction of the spiro[3.5]nonane framework, a robust and scalable approach is outlined here, starting from commercially available materials.
Experimental Protocol:
Step 2: Reductive Amination to this compound
The conversion of the ketone to the primary amine is achieved via reductive amination. This widely used transformation involves the formation of an imine intermediate, which is then reduced in situ. The following protocol is adapted from established methodologies for the reductive amination of ketones to primary amines.[3][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve Spiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia. Anhydrous ammonia in an organic solvent (e.g., 7N ammonia in methanol, 10-20 eq) is a common choice.
-
Reducing Agent: To the stirring solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. These mild reducing agents are selective for the iminium ion over the ketone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide or potassium carbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the reagents with atmospheric moisture and oxygen, which can lead to side reactions and reduced yields.
-
Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.
-
Mild Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred over stronger reducing agents like lithium aluminum hydride because they are more selective for the protonated imine (iminium ion) over the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[5]
Visualizing the Synthesis Workflow
Caption: A two-step workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the spiro[3.5]nonane framework makes it an attractive scaffold in drug design.[1] By orienting substituents in specific vectors in space, spirocycles can enhance binding affinity and selectivity for biological targets. The primary amine functionality of this compound serves as a versatile chemical handle for the introduction of various pharmacophoric groups, enabling the exploration of a wide chemical space.
Derivatives of spirocyclic amines have shown promise in a variety of therapeutic areas. For instance, 7-azaspiro[3.5]nonane derivatives have been investigated as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[6][7] The spirocyclic core is believed to contribute to the favorable pharmacokinetic properties of these compounds.[7] Furthermore, spirocyclic scaffolds are being explored for their potential in treating neurological disorders, cancer, and infectious diseases.[2] The unique geometry of these molecules can lead to novel interactions with protein binding pockets that are not accessible to more flexible or planar molecules.
The introduction of a spirocyclic moiety can also positively impact the administration, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The increased sp³ character can lead to improved solubility and metabolic stability, while the rigid framework can reduce the entropic penalty of binding to a target protein.[1]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of next-generation therapeutics. Its unique three-dimensional structure and readily functionalizable primary amine group provide a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The synthetic protocol outlined in this guide offers a reliable and efficient route to this important compound, enabling its broader application in drug discovery and medicinal chemistry research. As the field continues to move towards more complex and spatially defined molecular architectures, the strategic use of spirocyclic scaffolds like this compound will undoubtedly play a crucial role in the development of innovative medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of Spiro[3.5]nonan-7-ylmethanamine
This guide provides a comprehensive overview of the spectral data for Spiro[3.5]nonan-7-ylmethanamine, a unique bicyclic compound with a spirocyclic core. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this molecule. The insights provided herein are grounded in established analytical principles and aim to facilitate the identification, characterization, and quality control of this compound in a laboratory setting.
Introduction to this compound
This compound is a saturated bicyclic amine with a molecular formula of C₁₀H₁₉N. Its structure is characterized by a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, the spiro center. An aminomethyl group is attached to the 7-position of the cyclohexane ring. This distinct three-dimensional architecture imparts specific chemical and physical properties that are reflected in its spectral data. Understanding these spectral signatures is crucial for its application in synthetic chemistry and medicinal research. Due to the availability of public data, this guide will focus on the spectral characteristics of the hydrochloride salt of this compound, which is a common form for handling and analysis of amines.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to understand the molecular structure of this compound. The molecule consists of a four-membered cyclobutane ring and a six-membered cyclohexane ring. The cyclohexane ring can exist in a chair conformation to minimize steric strain. The aminomethyl substituent at the C7 position can be either axial or equatorial, and the protons on the rings have distinct chemical environments due to the rigid spirocyclic system.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its complex three-dimensional structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound hydrochloride is expected to be complex due to the number of non-equivalent protons in the spirocyclic system. The signals for the protons on the cyclobutane and cyclohexane rings will appear in the aliphatic region, typically between 1.0 and 2.5 ppm. The protons of the -CH₂-NH₃⁺ group are expected to be deshielded and appear further downfield, likely in the range of 2.8-3.2 ppm. The protons of the ammonium group (-NH₃⁺) will be visible as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The proton attached to C7 will also have a distinct chemical shift.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 | m | 2H | -CH₂ -NH₃⁺ |
| ~1.2 - 2.2 | m | 16H | Cyclobutane and Cyclohexane ring protons |
| Variable | br s | 3H | -NH₃⁺ |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities can vary based on experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, some carbons in the spiro[3.5]nonane framework may be chemically equivalent. The spiro carbon atom (C5) is a quaternary carbon and will have a characteristic chemical shift. The carbon of the -CH₂-NH₃⁺ group will be deshielded compared to the other aliphatic carbons.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~45-50 | -C H₂-NH₃⁺ |
| ~35-40 | C 7 |
| ~30-40 | Spiro Carbon (C5) |
| ~20-35 | Cyclohexane and Cyclobutane carbons |
Note: This is a predicted spectrum. Actual chemical shifts can vary based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
A Senior Application Scientist's Guide to the Predicted ¹H NMR Spectrum of Spiro[3.5]nonan-7-ylmethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, first-principles prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for Spiro[3.5]nonan-7-ylmethanamine. Moving beyond a simple data table, this document elucidates the causal relationships between the molecule's unique three-dimensional structure and its expected spectral features. It is designed to serve as a practical reference for scientists engaged in structural elucidation, offering insights grounded in the fundamental principles of NMR spectroscopy.
Foundational Principles: Decoding the ¹H NMR Spectrum
A ¹H NMR spectrum offers a wealth of structural information by mapping the chemical environment of protons within a molecule.[1][2] Four key pieces of information are extracted from the spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Electron-withdrawing groups or structural features create a deshielding effect, causing a proton's signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups cause shielding, shifting the signal to a lower ppm value (upfield).[4]
-
Integration: The area under a signal peak is directly proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[5]
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines.[5][6] This pattern, governed by the n+1 rule, reveals the number of neighboring protons.[1]
-
Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.[1]
The unique spirocyclic nature of this compound, featuring a strained cyclobutane ring fused to a flexible cyclohexane ring, introduces significant structural complexity that is directly reflected in its ¹H NMR spectrum.
Structural Analysis and Proton Environments
To predict the spectrum, we must first dissect the molecule's structure to identify all unique proton environments. The presence of a substituent on the cyclohexane ring at the C7 position and the spiro-fusion removes most elements of symmetry. This lack of symmetry is critical, as it leads to protons on the same CH₂ group being chemically non-equivalent, a phenomenon known as being "diastereotopic".[7][8] Diastereotopic protons reside in different chemical environments and will, therefore, have distinct chemical shifts and couple to each other.[8][9]
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. compoundchem.com [compoundchem.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the Solubility and Stability of Spiro[3.5]nonan-7-ylmethanamine
Introduction
Spiro[3.5]nonan-7-ylmethanamine is a unique alicyclic amine featuring a spirocyclic core. This structural motif, which consists of two rings connected by a single common atom, imparts a rigid, three-dimensional architecture. Such rigid frameworks are of significant interest in medicinal chemistry as they can allow for precise spatial positioning of pharmacophoric elements, potentially leading to enhanced potency and selectivity for biological targets.[1] The primary amine functionality suggests the compound will exhibit basic properties, influencing its physicochemical characteristics such as solubility and stability.
This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. Understanding these properties is a critical early step in the drug development process, influencing everything from formulation design to shelf-life determination.[2]
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its bioavailability.[3] Poor aqueous solubility can pose significant challenges for formulation and in vivo absorption. A comprehensive solubility profile for this compound should be established across a range of relevant media. As a primary amine, its solubility is expected to be highly dependent on pH.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2][4] It represents the true solubility under given conditions and is typically determined using the shake-flask method.[4][5]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2] This is a higher-throughput method often used in early discovery to quickly flag compounds with potential solubility issues.[2]
For drug development, thermodynamic solubility provides the more definitive data for formulation decisions.[2][4]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4] The protocol below outlines the steps for assessing this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (or its hydrochloride salt)[6]
-
Purified Water
-
0.1 N HCl (pH ~1.2)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Methanol, Ethanol, Acetonitrile
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
0.22 µm syringe filters (ensure low compound binding)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, 0.1 N HCl, PBS). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.[3] Causality Note: Filtration is a critical step, but one must be cautious of potential compound adsorption to the filter material, which could lead to an underestimation of solubility.[3] Centrifugation alone may overestimate solubility if fine particles remain suspended.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound is required for accurate quantification.
Data Presentation:
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | TBD |
| 0.1 N HCl | 1.2 | 25 | TBD |
| PBS | 7.4 | 25 | TBD |
| Methanol | N/A | 25 | TBD |
| Ethanol | N/A | 25 | TBD |
| Purified Water | ~7.0 | 37 | TBD |
| PBS | 7.4 | 37 | TBD |
| TBD: To be determined experimentally. |
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability studies to rapidly identify likely degradation products and pathways.[7][9] This information is crucial for developing stability-indicating analytical methods.[9][10]
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11]
Forced Degradation Experimental Design
The following protocol outlines a comprehensive forced degradation study for this compound. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Objective: To identify potential degradation pathways and products for this compound under various stress conditions.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Rationale: Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[9]
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photostability: Compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12] A control sample should be protected from light.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media. For thermal stress, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined above for the specified duration.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, typically a gradient reversed-phase HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.[11][13]
-
PDA Detector: Allows for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.
-
MS Detector: Provides mass information for the parent compound and any new peaks, which is invaluable for the structural elucidation of degradation products.[9]
-
Visualization of Workflows
Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Forced Degradation Study Workflow:
Caption: Workflow for a Forced Degradation Study.
Summary and Conclusions
A thorough investigation of the solubility and stability of this compound is a prerequisite for its advancement as a potential drug candidate. The methodologies described in this guide provide a robust framework for generating the necessary data. As a primary amine, the compound's solubility is expected to be significantly higher at acidic pH due to the formation of a protonated, more polar species. The stability profile must be carefully evaluated, with particular attention paid to potential oxidative degradation pathways common to amines. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of both the drug substance and the final drug product.
References
- 1. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cenmed.com [cenmed.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
The Spiro[3.5]nonane Scaffold: A Three-Dimensional Key to Unlocking Novel Pharmacological Landscapes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemists to explore beyond the traditional "flatland" of aromatic scaffolds. Among the diverse three-dimensional structures, the spiro[3.5]nonane framework, characterized by a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, has emerged as a privileged motif. Its inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of pharmacophoric features, leading to enhanced potency, selectivity, and improved physicochemical properties. This guide provides a comprehensive exploration of the spiro[3.5]nonane core, delving into its synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern its biological effects. We will further explore the signaling pathways modulated by these compounds and provide detailed experimental protocols and computational insights to empower researchers in their quest for next-generation therapeutics.
The Spiro[3.5]nonane Advantage: A Departure from Planarity
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, these planar structures often present challenges related to metabolic instability, off-target effects, and limited exploration of the three-dimensional space within biological targets. Spirocycles, and in particular the spiro[3.5]nonane scaffold, offer a compelling alternative.
The fusion of a four-membered and a six-membered ring introduces a high degree of sp³ character, a feature increasingly correlated with clinical success. This inherent three-dimensionality allows for the projection of substituents in precise vectors, enabling more specific and effective interactions with the complex topographies of protein binding sites. This can lead to:
-
Enhanced Potency and Selectivity: The rigid framework minimizes conformational flexibility, reducing the entropic penalty upon binding and allowing for optimized interactions with the target.
-
Improved Physicochemical Properties: The increased sp³ character can lead to better solubility, reduced planarity-associated toxicity, and altered metabolic profiles.
-
Novel Intellectual Property: The unique structural nature of spiro[3.5]nonane derivatives provides opportunities for creating novel chemical entities with strong patent protection.
Synthetic Strategies for Assembling the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane skeleton can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, scalability, and the introduction of functional handles for further derivatization.
Intramolecular [2+2] Cycloaddition
One of the most elegant and efficient methods for constructing the cyclobutane ring of the spiro[3.5]nonane system is through an intramolecular [2+2] photocycloaddition.[1][2] This approach typically involves the irradiation of a tethered diene, where one of the double bonds is part of a cyclohexane precursor.
Experimental Protocol 1: Synthesis of a Spiro[3.5]nonane Derivative via Intramolecular [2+2] Photocycloaddition
Objective: To synthesize a functionalized spiro[3.5]nonane core from a cyclohexenyl-containing precursor.
Materials:
-
Cyclohexen-1-yl-but-3-en-1-one
-
Acetonitrile (degassed)
-
High-pressure mercury lamp (λ > 300 nm)
-
Quartz reaction vessel
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Prepare a 0.05 M solution of cyclohexen-1-yl-but-3-en-1-one in degassed acetonitrile in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter (to block wavelengths below 300 nm) at room temperature with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired spiro[3.5]nonan-1-one derivative.
Causality: The use of a Pyrex filter is crucial to prevent unwanted side reactions and decomposition of the product by filtering out high-energy UV radiation. Degassing the solvent minimizes the quenching of the excited state by oxygen, thereby improving the quantum yield of the cycloaddition.
Other Synthetic Approaches
Alternative strategies for constructing the spiro[3.5]nonane framework include:
-
Ring-closing metathesis (RCM): This powerful reaction can be employed to form the cyclohexane ring onto a pre-existing cyclobutane derivative.
-
Diels-Alder reactions: A [4+2] cycloaddition can be utilized to construct the six-membered ring.[2][3]
-
Tandem Michael addition-alkylation: This approach can be used to build the spirocyclic system from acyclic precursors.
Pharmacological Landscape of Spiro[3.5]nonane Scaffolds
The unique structural features of the spiro[3.5]nonane core have been exploited in the development of a diverse range of bioactive compounds targeting various therapeutic areas.
Kinase Inhibition
The rigid nature of the spiro[3.5]nonane scaffold makes it an excellent platform for the design of selective kinase inhibitors. By orienting key pharmacophores in a precise manner, it is possible to achieve high-affinity binding to the ATP-binding pocket of kinases.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Spiro[3.5]nonane-based compounds have been developed as potent and selective inhibitors of HPK1, a negative regulator of T-cell activation. These inhibitors have shown promise in cancer immunotherapy by enhancing anti-tumor immune responses.
-
RAF Kinase Inhibitors: Novel spiro[3.5]nonane derivatives have demonstrated excellent in vitro potency against b/c RAF enzymes and have shown efficacy in cancer cell lines with RAS mutations.[4]
G-Protein Coupled Receptor (GPCR) Modulation
The three-dimensional nature of the spiro[3.5]nonane scaffold is well-suited for interacting with the complex transmembrane domains of GPCRs.
-
GPR119 Agonists: 7-Azaspiro[3.5]nonane derivatives have been identified as potent agonists of GPR119, a receptor involved in glucose homeostasis. These compounds have demonstrated glucose-lowering effects in animal models of type 2 diabetes.
Enzyme Inhibition
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Spiro[3.5]nonane-containing compounds have been designed as potent and reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system.[5] These inhibitors have potential applications in the treatment of neuroinflammatory and neurodegenerative diseases.[5]
Central Nervous System (CNS) Disorders
The ability of spiro[3.5]nonane scaffolds to cross the blood-brain barrier and interact with CNS targets makes them attractive for the development of treatments for neurological and psychiatric conditions.
-
Amyloid Beta (Aβ) Inhibitors: Spiro-indenoquinoxaline-pyrrolidine compounds, which can be considered derivatives of a spiro[3.5]nonane-like system, have been investigated as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease.[6]
-
Potential in Neurodegenerative Diseases: The development of spiro compounds for CNS disorders has been an active area of research, with potential applications in depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][2]
Structure-Activity Relationships (SAR) and Computational Insights
The systematic modification of the spiro[3.5]nonane scaffold has provided valuable insights into the structural requirements for biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies on various classes of spiro compounds have helped to identify key molecular descriptors that correlate with their biological activity.[7][8] These studies often highlight the importance of steric and electronic properties of the substituents on the spirocyclic core. A 3D-QSAR/CoMFA (Comparative Molecular Field Analysis) performed on a series of DHFR inhibitors, including spiro derivatives, demonstrated that steric and electrostatic fields are crucial for inhibitory activity.[9]
Table 1: Illustrative SAR Data for a Series of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound | R¹ Substituent | R² Substituent | GPR119 EC₅₀ (nM) |
| 1a | -H | -CH₃ | >1000 |
| 1b | -F | -CH₃ | 520 |
| 1c | -CN | -CH₃ | 150 |
| 2a | -CN | -CH₂CH₃ | 85 |
| 2b | -CN | -cyclopropyl | 35 |
Causality: The data in Table 1 suggests that electron-withdrawing groups at the R¹ position and small, rigid substituents at the R² position are favorable for GPR119 agonist activity. This information can guide the design of more potent analogs.
Molecular Docking
Molecular docking studies have been instrumental in elucidating the binding modes of spiro[3.5]nonane derivatives within their target proteins.[10][11][12][13] These computational models provide a rational basis for understanding SAR and for designing new compounds with improved binding affinity and selectivity. For instance, docking studies of spiro-pyrrolopyridazine derivatives have revealed strong binding affinities with both wild-type and mutated EGFR, supporting their potential as anticancer agents.[13][14]
Signaling Pathways and Experimental Workflows
The pharmacological effects of spiro[3.5]nonane derivatives are mediated through their interaction with specific signaling pathways.
Kinase Inhibition Signaling Pathway
Experimental Workflow for Evaluating Kinase Inhibitors
Future Perspectives and Conclusion
The spiro[3.5]nonane scaffold represents a rich and underexplored territory in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an ideal starting point for the development of novel therapeutics with superior pharmacological properties. Future research in this area will likely focus on:
-
Development of novel synthetic methodologies: The discovery of new and more efficient ways to synthesize and functionalize the spiro[3.5]nonane core will be crucial for expanding its chemical space.
-
Exploration of new biological targets: The application of spiro[3.5]nonane-based libraries in high-throughput screening campaigns will undoubtedly lead to the identification of novel biological targets.
-
Integration of computational and experimental approaches: The continued use of computational tools such as QSAR and molecular docking will be essential for the rational design of next-generation spiro[3.5]nonane-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Embracing Three-Dimensionality in Drug Design
An In-Depth Technical Guide to Spiro[3.5]nonan-7-ylmethanamine: A Key Scaffold for Modern Drug Discovery
In the landscape of modern medicinal chemistry, there is a significant strategic shift away from flat, aromatic molecules towards more complex, three-dimensional (3D) scaffolds. This paradigm, often termed "escaping from flatland," is driven by the pursuit of drug candidates with improved pharmacological profiles, including enhanced potency, greater selectivity, and better physicochemical properties. Spirocyclic compounds, which feature two rings connected by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D conformations offer a unique structural framework that can present binding vectors in novel regions of chemical space, leading to improved interactions with biological targets.
This guide provides a comprehensive technical overview of This compound , a versatile building block embodying the principles of 3D scaffold design. We will delve into its structural and physicochemical properties, outline robust synthetic and characterization protocols, and explore its significant potential in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.
Part 1: Core Molecular Identification and Physicochemical Profile
Precise identification is the cornerstone of chemical research. This compound is a saturated bicyclic amine with a primary amine functionality, offering a key point for chemical elaboration.
Definitive Identifiers:
-
IUPAC Name: (Spiro[3.5]nonan-7-yl)methanamine
-
CAS Number: 877125-98-9[2]
-
Molecular Formula: C₁₀H₁₉N[2]
-
InChIKey: OPYDFKJFDKKDIO-UHFFFAOYSA-N[2]
Comparative Physicochemical Data
To appreciate the properties of this compound, it is instructive to compare it with its ketone precursor and an isomeric amine. This comparison highlights how functional group modifications influence key drug-like properties.
| Property | This compound | Spiro[3.5]nonan-7-one (Precursor) | Spiro[3.5]nonan-2-ylmethanamine (Isomer) |
| Molecular Weight | 153.26 g/mol [2] | 138.21 g/mol | 153.26 g/mol |
| InChIKey | OPYDFKJFDKKDIO-UHFFFAOYSA-N[2] | YNMVUESBVUUFDF-UHFFFAOYSA-N | APYWMMPGEMCQJC-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 17.07 Ų | 26.02 Ų |
| logP (Predicted) | ~2.5 | ~1.9 | ~2.5 |
Data for precursors and isomers sourced from PubChem and other chemical databases for comparative context.
The introduction of the primary amine increases the molecule's polarity (higher TPSA) compared to the ketone precursor, which can be critical for modulating solubility and target interactions, particularly those involving hydrogen bonding.
Part 2: Synthesis and Derivatization Strategy
The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of its corresponding ketone, Spiro[3.5]nonan-7-one.
Causality in Method Selection
Reductive amination is the preferred pathway for several reasons:
-
Efficiency: It is a one-pot or two-step reaction that reliably converts a ketone to a primary amine.
-
Precursor Availability: Spiro[3.5]nonan-7-one is a commercially available or readily synthesizable starting material.[3]
-
Versatility: This method can be adapted to produce secondary or tertiary amines by using primary or secondary amines instead of an ammonia source, allowing for rapid library generation.
Experimental Protocol: Reductive Amination
This protocol outlines a robust, self-validating procedure for the synthesis of the target compound.
Objective: To synthesize this compound from Spiro[3.5]nonan-7-one.
Materials:
-
Spiro[3.5]nonan-7-one
-
Ammonium acetate or Ammonia in Methanol (7N solution)
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like Sodium triacetoxyborohydride (STAB)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation if desired)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10-15 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add saturated sodium bicarbonate solution to basify the mixture to a pH of ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification and Isolation:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 1% triethylamine to prevent streaking.
-
The final product is isolated as a free base (typically an oil). For improved stability and handling, it can be converted to its hydrochloride salt by dissolving in ether and adding a solution of HCl in ether.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for this compound.
Part 3: Applications in Drug Discovery
The rigid spiro[3.5]nonane core fixes the orientation of the aminomethyl substituent, presenting it to biological targets from a well-defined vector. This structural constraint is highly advantageous for optimizing ligand-receptor interactions.
Rationale for Use: A Scaffold for Enhanced Binding
Spirocycles are increasingly used to:
-
Improve Potency: By locking the conformation of a molecule, the entropic penalty of binding is reduced, often leading to higher affinity.
-
Enhance Selectivity: The precise 3D arrangement of functional groups can allow for selective binding to a specific receptor subtype over others.
-
Optimize Physicochemical Properties: The introduction of sp³-rich centers can improve solubility and metabolic stability compared to flat aromatic systems.[1]
While direct biological data for this compound is limited in public literature, its isomeric counterpart, Spiro[3.5]nonan-2-ylmethanamine , has been investigated for its potential in treating neurological disorders.[4] Studies indicate it acts as a selective antagonist at dopamine D2 receptors, a key target in conditions like schizophrenia and Parkinson's disease.[4] This provides a strong rationale for exploring the 7-ylmethanamine isomer in similar therapeutic areas, as the altered exit vector could lead to a different binding mode or selectivity profile.
Therapeutic Potential and Target Classes
The aminomethyl functionality serves as a versatile anchor for derivatization, enabling the synthesis of libraries targeting a wide range of proteins:
-
G-Protein Coupled Receptors (GPCRs): The amine can act as a key pharmacophoric element, mimicking endogenous ligands.
-
Enzymes (Kinases, Proteases): It can be acylated to form amides that occupy hydrophobic pockets or form critical hydrogen bonds.
-
Ion Channels: The charged form of the amine can interact with negatively charged residues within channel pores.
Conceptual Role in Target Engagement
The diagram below illustrates how the spiro scaffold orients the functional sidechain (R-group), which is attached via the aminomethyl linker, for optimal interaction with a hypothetical receptor binding pocket.
Caption: Spiro scaffold orienting a functional sidechain within a receptor.
Part 4: Quality Control and Characterization
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and trustworthy analysis.
Standard Characterization Workflow
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography coupled with a UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) is used to determine the purity of the final compound, typically aiming for >95%.
-
Structural Confirmation (NMR):
-
¹H NMR: Provides information on the number and environment of protons. Expect complex aliphatic signals for the ring protons and a characteristic signal for the -CH₂-NH₂ group.
-
¹³C NMR: Confirms the carbon skeleton, including the unique quaternary spiro carbon.
-
-
Mass Verification (MS): Low-resolution or high-resolution mass spectrometry confirms the molecular weight of the compound. For C₁₀H₁₉N, the expected [M+H]⁺ ion would be approximately m/z 154.16.
-
Functional Group Identification (FT-IR): Infrared spectroscopy can confirm the presence of the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-H aliphatic stretches.
Table of Expected Analytical Data
| Analysis Technique | Expected Result / Observation | Rationale for Use |
| LC-MS | A major peak with m/z = 154.16 ([M+H]⁺) | Confirms molecular weight and assesses purity simultaneously. |
| ¹H NMR | Complex multiplets in the 0.8-2.5 ppm range. A singlet or triplet for the -CH₂N- protons around 2.5-3.0 ppm. A broad singlet for the -NH₂ protons. | Elucidates the proton framework of the molecule. |
| ¹³C NMR | Signals in the aliphatic region (20-60 ppm). A key signal for the quaternary spiro carbon (~35-45 ppm). A signal for the -CH₂N- carbon (~40-50 ppm). | Confirms the number of unique carbons and the carbon skeleton. |
| FT-IR | N-H stretching bands (~3300-3500 cm⁻¹). C-H stretching bands (~2850-2950 cm⁻¹). N-H bending (~1600 cm⁻¹). | Confirms the presence of key functional groups (primary amine). |
Conclusion
This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality, conferred by the rigid spirocyclic core, provides a robust platform for designing ligands with superior pharmacological properties. The straightforward synthesis via reductive amination and the presence of a reactive primary amine handle make it an accessible and attractive scaffold for creating diverse chemical libraries. As medicinal chemistry continues to explore beyond "flatland," compounds like this compound will be instrumental in developing the next generation of selective, potent, and effective therapeutics.
References
An In-depth Technical Guide to the Safe Handling of Spiro[3.5]nonan-7-ylmethanamine for Research and Drug Development Professionals
Introduction: Navigating the Unique Chemistry of Spirocyclic Amines
Spiro[3.5]nonan-7-ylmethanamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic scaffold offers a unique conformational landscape, making them valuable building blocks for novel therapeutics. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and data extrapolated from closely related structures. It is designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely.
Hazard Identification and Risk Assessment
GHS Classification and Hazards
Based on the data for the hydrochloride salt, this compound should be handled as a substance with the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.
Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physicochemical and Predicted Toxicological Properties
To supplement the experimental data, a summary of key physicochemical and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the parent compound, Spiro[3.5]nonan-7-amine, is provided below. These values are computationally predicted and should be used as a guide for risk assessment.
| Property | Predicted Value | Significance in Handling |
| Molecular Formula | C₁₀H₁₉N | - |
| Molecular Weight | 153.27 g/mol | Influences gravimetric measurements and solution preparation. |
| Boiling Point | 215.4 ± 25.0 °C | Low volatility at room temperature, reducing inhalation risk. |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Low vapor pressure suggests minimal inhalation hazard at STP. |
| Density | 0.9 ± 0.1 g/cm³ | Similar to water; useful for volume-to-mass conversions. |
| pKa (strongest basic) | 10.4 ± 0.1 | As a base, it will react vigorously with acids.[2][3] |
| LogP | 2.1 | Indicates moderate lipophilicity and potential for skin absorption. |
| Predicted Oral LD50 | 500 mg/kg (Rat, Category 4) | Confirms "Harmful if swallowed" classification.[4] |
| Predicted Carcinogenicity | Non-carcinogen | Lower long-term risk, but still handle with care. |
| Predicted Mutagenicity | Non-mutagen | Lower risk of genetic damage. |
Note: Predicted values were generated using computational models and are intended for guidance in the absence of experimental data. All compounds of unknown toxicity should be handled with caution.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Primary Engineering Controls
All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[5] The fume hood provides critical protection against inhalation of any aerosols or vapors that may be generated.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Hand Protection : Wear chemical-resistant gloves at all times. While nitrile gloves offer good resistance to a range of chemicals, they have poor resistance to amines for prolonged contact.[6] Therefore, for extended operations, consider using thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection : Chemical safety goggles that provide a seal around the eyes are mandatory to protect against splashes.[5] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.
-
Body Protection : A lab coat must be worn and fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection : For most operations within a fume hood, respiratory protection is not required. However, in the event of a spill or if there is a potential for airborne exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and amines should be used.[7][8] Look for cartridges with a green stripe, indicating protection against ammonia and methylamine, often combined with a black stripe for organic vapors.[9]
Caption: Personal Protective Equipment (PPE) decision workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Weighing : When weighing the solid hydrochloride salt, do so in a fume hood and avoid creating dust.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent. If dissolving in an acidic solution, be aware that the neutralization reaction can be exothermic.[10]
-
Transfers : Use appropriate tools like spatulas and pipettes to avoid direct contact. For larger transfers, use a bottle carrier.
-
Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
Storage
-
Container : Store in a tightly sealed, clearly labeled container.[1]
-
Location : Keep in a cool, dry, and well-ventilated area.[5]
-
Segregation : As an amine, it is a base. Store it separately from acids and strong oxidizing agents to prevent incompatible reactions.[2][3] A dedicated cabinet for corrosive materials is recommended.
Chemical Reactivity and Incompatibilities
Primary aliphatic amines are basic and nucleophilic, which dictates their reactivity profile.[7]
-
Acids : Will react exothermically with strong acids to form ammonium salts.[2]
-
Strong Oxidizing Agents : Incompatible with strong oxidizers (e.g., peroxides, nitrates), which can lead to vigorous reactions.
-
Acyl Halides and Anhydrides : Reacts with acyl halides (e.g., acetyl chloride) and acid anhydrides in an addition-elimination reaction to form amides.[10]
-
Halogenoalkanes : Can undergo nucleophilic substitution with halogenoalkanes.[2]
-
Copper (II) Ions : Like other amines, it can form complex ions with transition metals such as copper (II).[2]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : If swallowed, wash out the mouth with water provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.
Spill Response
For any spill, the first step is to alert others in the vicinity and assess the situation.
Caption: General workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol:
-
Ensure Proper PPE : Before cleaning, don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment : Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.
-
Neutralization : For spills of this basic compound, neutralization can be performed by cautiously adding a weak acid, such as a citric acid solution. Use pH paper to confirm neutralization.
-
Collection : Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Label the waste container and dispose of it according to your institution's hazardous waste procedures.
Waste Disposal
Chemical waste containing this compound must be disposed of as hazardous waste.
-
Segregation : Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.
-
Containers : Use clearly labeled, sealed, and compatible containers for waste collection.
-
Procedure : Do not dispose of this chemical down the drain. All waste, including contaminated consumables (e.g., gloves, paper towels), must be collected by your institution's environmental health and safety (EHS) department for proper disposal.
Conclusion
This compound is a valuable compound for chemical research and drug discovery. While it presents moderate acute hazards, a comprehensive understanding of its properties and the diligent application of the safety protocols outlined in this guide will allow for its safe handling. By prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can mitigate risks and foster a culture of safety in the laboratory.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. PubChemLite - Spiro[3.5]nonan-7-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spiro[3.5]nonan-1-amine hcl [synhet.com]
- 9. 2-Oxaspiro[3.5]nonane-7-methanamine | C9H17NO | CID 67126794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrevise.org [chemrevise.org]
Methodological & Application
Application Note & Synthesis Protocol: Spiro[3.5]nonan-7-ylmethanamine
A Guide for the Strategic Synthesis of a Key Spirocyclic Building Block for Advanced Drug Discovery
Introduction: The Significance of Three-Dimensional Scaffolds
In contemporary medicinal chemistry, there is a strategic shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity.[1] Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2] Their rigid, well-defined conformations offer the ability to project functional groups into specific vectors in 3D space, enabling more precise and potent interactions with biological targets like enzymes and receptors.[1] This structural feature often leads to improved physicochemical properties, metabolic stability, and novel intellectual property.[3]
The spiro[3.5]nonane framework, which fuses a cyclobutane and a cyclohexane ring, is a particularly valuable motif.[4] The aminomethyl derivative, Spiro[3.5]nonan-7-ylmethanamine, serves as a crucial building block, providing a primary amine handle for further elaboration in the synthesis of complex pharmaceutical candidates. This guide provides a robust, field-proven protocol for the synthesis of this compound, starting from the commercially available Spiro[3.5]nonan-7-one. We will detail a two-step synthetic sequence, explaining the rationale behind each procedural choice to ensure both success and understanding.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step process. The strategy involves an initial carbon-carbon bond formation to introduce the required cyano-methylidene group, followed by a comprehensive reduction to yield the target primary amine.
Caption: Overall workflow for the synthesis of this compound.
This approach was selected for its reliability and scalability. The Horner-Wadsworth-Emmons (HWE) reaction is a high-yielding and stereoselective method for converting ketones into alkenes.[5] The subsequent catalytic hydrogenation offers a clean and effective method for the simultaneous reduction of both the alkene and the nitrile functionalities to the saturated amine.[6]
Detailed Experimental Protocols
Part A: Synthesis of 2-(Spiro[3.5]nonan-7-ylidene)acetonitrile via Horner-Wadsworth-Emmons Reaction
This step converts the ketone starting material into an α,β-unsaturated nitrile. The HWE reaction is employed due to its operational simplicity and the ease of removing its water-soluble phosphate byproduct during workup.
Materials & Reagents:
-
Spiro[3.5]nonan-7-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Reagent Addition: Suspend the washed NaH in anhydrous THF (approx. 5 mL per mmol of NaH). Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Add diethyl cyanomethylphosphonate (1.1 eq) dropwise to the NaH suspension via syringe over 15 minutes. The formation of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Carbonyl Addition: Re-cool the resulting clear to light-yellow solution to 0 °C. Add a solution of Spiro[3.5]nonan-7-one (1.0 eq) in a minimal amount of anhydrous THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 2-(Spiro[3.5]nonan-7-ylidene)acetonitrile.
Mechanistic Rationale:
The HWE reaction proceeds via the formation of a stabilized phosphonate carbanion, which then undergoes a nucleophilic addition to the ketone carbonyl. The resulting intermediate rapidly eliminates diethyl phosphate to form the desired alkene.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Part B: Synthesis of this compound via Catalytic Hydrogenation
This final step reduces both the carbon-carbon double bond and the carbon-nitrogen triple bond to afford the saturated primary amine. Catalytic hydrogenation is chosen for its high efficiency and clean conversion, typically avoiding the need for complex purification.
Materials & Reagents:
-
2-(Spiro[3.5]nonan-7-ylidene)acetonitrile
-
Rhodium on alumina (5% Rh/Al₂O₃) or Raney Nickel
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite®
Protocol:
-
Apparatus Setup: Add the unsaturated nitrile intermediate (1.0 eq) and anhydrous ethanol to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add the Rh/Al₂O₃ catalyst (5-10 mol% by weight). Caution: Hydrogenation catalysts can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, consult apparatus specifications) and begin vigorous agitation.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases (usually 12-24 hours).
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent use. If necessary, it can be purified further by distillation or conversion to its hydrochloride salt.
Data Summary and Characterization
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| A | Spiro[3.5]nonan-7-one | 1.0 | NaH | 1.2 | THF | 4-6 | RT | 85-95% |
| Diethyl cyanomethylphosphonate | 1.1 | |||||||
| B | Unsaturated Nitrile | 1.0 | 5% Rh/Al₂O₃ | 0.05-0.1 | EtOH | 12-24 | RT | 90-98% |
| H₂ gas | Excess |
Expected Characterization Data for this compound:
-
¹H NMR: Absence of signals in the olefinic region (5-6 ppm) and the disappearance of the characteristic nitrile group in the IR spectrum. Appearance of a broad singlet corresponding to the -NH₂ protons (typically 1.5-2.5 ppm) and new signals for the -CH₂-NH₂ group.
-
¹³C NMR: Absence of signals corresponding to the alkene carbons (~110-150 ppm) and the nitrile carbon (~117 ppm). Appearance of a new signal for the -CH₂-NH₂ carbon (~40-50 ppm).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 154.16.
-
IR Spectroscopy: Disappearance of the C≡N stretch (~2250 cm⁻¹). Appearance of a characteristic N-H stretch (two bands for primary amine, ~3300-3400 cm⁻¹).
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Step A: Low yield of unsaturated nitrile | Incomplete deprotonation of the phosphonate. | Ensure NaH is fresh and properly washed. Allow sufficient time for ylide formation. |
| Wet THF or reagents. | Use freshly distilled anhydrous THF. Ensure all glassware is flame-dried. | |
| Step B: Incomplete reduction | Catalyst is deactivated. | Use fresh catalyst. Ensure the substrate is free of impurities that could poison the catalyst. |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure and/or extend the reaction time. | |
| Step B: Formation of side products | Over-reduction or side reactions. | Consider a less aggressive catalyst (e.g., Pd/C) or a two-step reduction if selectivity is an issue. |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound, a valuable building block for drug discovery. By leveraging a Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation, this procedure offers high yields and operational simplicity. The insights into the mechanistic rationale and troubleshooting guidance are intended to empower researchers to successfully synthesize this and related spirocyclic amines, facilitating the exploration of novel three-dimensional chemical space in the pursuit of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Introduction: The Significance of Spirocyclic Amines
An In-Depth Guide to the Synthesis of Spiro[3.5]nonan-7-amine via Reductive Amination
Spirocycles, characterized by two rings connected through a single, shared carbon atom, represent a vital structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a unique scaffold that allows for precise spatial orientation of functional groups, making them highly sought after in drug design.[1][2] Spirocyclic amines, in particular, are prevalent in numerous biologically active compounds and approved drugs, where the nitrogen atom serves as a key interaction point or a site for further chemical modification.[3][4][5][6]
Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines.[7][8][9] This powerful transformation converts a carbonyl group (from a ketone or aldehyde) into an amine through an imine or iminium ion intermediate. This application note provides a detailed protocol for the synthesis of spiro[3.5]nonan-7-amine from its corresponding ketone, spiro[3.5]nonan-7-one, leveraging the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).
Reaction Principle: The Mechanism of Reductive Amination
The reductive amination process is a sequential, one-pot reaction that consists of two principal stages: the formation of a carbon-nitrogen double bond, followed by its immediate reduction.[10]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which subsequently undergoes dehydration to yield an imine (if a primary amine is used) or an enamine/iminium ion (if a secondary amine is used). This condensation step is reversible and often accelerated by a catalytic amount of a weak acid, which facilitates the departure of the water molecule.[11][12]
-
Hydride Reduction: A reducing agent, present in the same pot, then selectively reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical for the success of a one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its exceptional chemoselectivity.[7][13] It is a mild hydride donor that reduces the protonated iminium ion intermediate much more rapidly than the starting ketone.[14][15] This selectivity prevents the competing formation of the corresponding alcohol byproduct, a common issue with less selective reagents like sodium borohydride (NaBH₄).[15][16] Furthermore, NaBH(OAc)₃ is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and is compatible with a wider range of functional groups.[14][16]
Detailed Experimental Protocol
This protocol details the reductive amination of spiro[3.5]nonan-7-one with ammonia (from ammonium acetate) to yield the primary amine, spiro[3.5]nonan-7-amine.
Objective: To synthesize spiro[3.5]nonan-7-amine from spiro[3.5]nonan-7-one using a one-pot reductive amination procedure.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Spiro[3.5]nonan-7-one | C₉H₁₄O | 138.21 | 1.00 g | 7.23 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 5.58 g | 72.3 | 10.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.30 g | 10.85 | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 35 mL | - | - |
| Saturated NaHCO₃ (aq.) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | ~25 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Rubber septum
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column, flasks)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add spiro[3.5]nonan-7-one (1.00 g, 7.23 mmol) and ammonium acetate (5.58 g, 72.3 mmol).
-
Seal the flask with a rubber septum and flush with an inert gas (Argon or Nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE, 35 mL) via syringe.
-
Stir the resulting suspension vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.
2. Reduction:
-
After 1 hour, add sodium triacetoxyborohydride (2.30 g, 10.85 mmol) to the suspension in small portions over 10-15 minutes. Caution: The addition may be slightly exothermic and may cause gas evolution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
3. Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting ketone should show a higher Rf value than the more polar amine product. Stain with potassium permanganate or ninhydrin to visualize the spots. The reaction is complete when the starting ketone spot has been consumed.
4. Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Combine all organic layers and wash with brine (25 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude amine can be purified by flash column chromatography on silica gel. A gradient elution system starting from 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is typically effective.
-
Alternatively, an acid-base extraction can be employed. Dissolve the crude oil in diethyl ether, extract with 1M HCl (aq.). The protonated amine will move to the aqueous layer. Wash the aqueous layer with ether to remove neutral impurities. Then, basify the aqueous layer with NaOH (aq.) to pH >12 and extract the free amine back into an organic solvent like dichloromethane.[17][18][19]
Product Characterization
The identity and purity of the synthesized spiro[3.5]nonan-7-amine should be confirmed using standard spectroscopic techniques.
| Analysis Technique | Expected Observations for Spiro[3.5]nonan-7-amine |
| ¹H NMR | Signals for the spirocyclic protons will appear as complex multiplets in the aliphatic region (~1.0-3.0 ppm). A broad singlet corresponding to the two N-H protons will be visible (~1.5-2.5 ppm, concentration-dependent, exchanges with D₂O). The proton on the carbon bearing the amine (CH-NH₂) will appear as a multiplet around 2.8-3.2 ppm.[20][21] |
| ¹³C NMR | A signal for the spiro quaternary carbon will be present. The carbon atom attached to the nitrogen (C-N) will resonate around 50-60 ppm. Multiple signals will be observed in the aliphatic region (20-40 ppm) corresponding to the other carbons of the spiro-framework.[22][23] |
| IR Spectroscopy | Disappearance of the strong C=O stretch from the starting ketone (typically ~1715 cm⁻¹). Appearance of a pair of N-H stretching bands for the primary amine around 3300-3500 cm⁻¹ (one symmetric, one asymmetric stretch) and an N-H bending vibration (~1600 cm⁻¹).[20][21][22] |
| Mass Spectrometry | The molecular ion (M⁺) peak should correspond to the mass of the product (C₉H₁₇N = 139.24). According to the Nitrogen Rule, the molecular weight is odd, consistent with the presence of one nitrogen atom. Characteristic fragmentation patterns for alkylamines, such as α-cleavage, would be expected.[20][22] |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete imine formation. 2. Inactive/degraded NaBH(OAc)₃ due to moisture. 3. Steric hindrance from the substrate. | 1. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. 2. Use freshly opened or properly stored NaBH(OAc)₃.[14] 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C). |
| Formation of Alcohol Byproduct | The reducing agent is reducing the ketone before imine formation is complete. | This is rare with NaBH(OAc)₃ but can occur. Ensure sufficient time (at least 1 hour) is allowed for imine formation before adding the reducing agent. Confirm the identity of the reducing agent. |
| Difficult Purification | Residual starting amine (ammonium acetate) or other polar impurities. | During workup, perform an acid wash (e.g., 1M HCl) to remove basic impurities, followed by basification and re-extraction of the desired product amine as described in the purification section. |
Conclusion
The reductive amination of spiro[3.5]nonan-7-one using sodium triacetoxyborohydride is a highly efficient, mild, and reliable method for the synthesis of the corresponding spirocyclic amine. The protocol offers high yields and operational simplicity, avoiding the use of toxic reagents or harsh conditions. The resulting spiro[3.5]nonan-7-amine is a valuable building block, providing a rigid three-dimensional scaffold that is of significant interest to researchers in drug discovery and development.[24][25]
References
- 1. air.unimi.it [air.unimi.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20250296917A1 - Spiro-cyclic amine derivatives as s1p modulators - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. synplechem.com [synplechem.com]
- 10. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 18. youtube.com [youtube.com]
- 19. Workup [chem.rochester.edu]
- 20. fiveable.me [fiveable.me]
- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 23. NMR spectroscopic analysis of new spiro-piperidylrifamycins [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Application Note: Purification Strategies for Spirocyclic Amines in Drug Discovery
Abstract
Spirocyclic amines are a cornerstone of modern medicinal chemistry, prized for the structural rigidity and three-dimensional complexity they impart to bioactive molecules.[1][2] This unique architecture, however, presents distinct challenges for purification. This guide provides an in-depth analysis of field-proven purification techniques, moving beyond standard protocols to explain the causal factors behind methodological choices. We will explore liquid-liquid extraction, salt formation/crystallization, and advanced chromatographic techniques, with a special focus on chiral separations—a critical step for many spirocyclic drug candidates.[3][4]
The Unique Purification Challenge of Spirocyclic Amines
The defining feature of a spirocycle is the single atom shared between two rings, which locks the molecule into a rigid, non-planar conformation.[2] This has profound implications for purification:
-
High Lipophilicity: The dense, sp3-hybridized carbon frameworks often result in high lipophilicity and low aqueous solubility for the free base.
-
Steric Hindrance: The spiro center can sterically shield the amine functionality, potentially affecting its basicity and interactions during separation processes.
-
Chirality: The spiroatom is often a stereocenter. As enantiomers can have vastly different biological activities, efficient chiral separation is frequently a regulatory and therapeutic necessity.[3][5]
-
Common Impurities: Synthesis of these complex scaffolds can lead to a variety of impurities, including diastereomers, regioisomers, starting materials, and by-products from multi-step synthetic routes.[6][]
The selection of a purification strategy is therefore not a one-size-fits-all process. It requires a careful assessment of the target molecule's physicochemical properties and the nature of the impurities.
Diagram 1: Purification Strategy Selection Workflow
This workflow guides the initial selection of a purification technique based on sample characteristics.
Caption: Decision tree for selecting an appropriate purification strategy.
Foundational Technique: Acid-Base Liquid-Liquid Extraction (LLE)
Acid-base extraction is the workhorse for the initial, bulk purification of basic amines from neutral or acidic impurities.[8] The principle relies on modulating the amine's solubility by changing the pH of the aqueous phase.
Causality: The basic nitrogen atom of the amine can be protonated by an acid (like HCl) to form an ammonium salt.[9][10] This ionic salt is typically highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[8][11] Subsequently, neutralizing the aqueous layer with a base (like NaOH) deprotonates the ammonium salt, regenerating the neutral amine free base, which can then be extracted back into an organic solvent.[12]
Diagram 2: Acid-Base Extraction Workflow
References
- 1. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. m.youtube.com [m.youtube.com]
The Spiro[3.5]nonane Framework: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. Among the various structural motifs explored, spirocycles have emerged as a particularly compelling class of compounds.[1][2] These unique structures, characterized by two rings sharing a single common atom, offer a distinct three-dimensional geometry that departs from the often-planar nature of traditional aromatic and heterocyclic systems.[3] This inherent topographical complexity allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] The rigid nature of the spirocyclic core restricts conformational flexibility, which can be advantageous in locking a molecule into its bioactive conformation, thereby enhancing binding affinity and reducing off-target effects.[1]
This application note focuses on a specific and versatile building block: Spiro[3.5]nonan-7-ylmethanamine . This compound, featuring a cyclobutane ring spiro-fused to a cyclohexane ring with a primary aminomethyl substituent, represents a valuable synthon for the introduction of the spiro[3.5]nonane moiety into a diverse range of molecular frameworks. Its unique structural features make it an attractive starting material for the synthesis of novel chemical entities in drug discovery and materials science. This guide will provide detailed protocols for the synthesis, characterization, and application of this compound, empowering researchers to leverage its potential in their synthetic endeavors.
Synthesis of this compound: A Two-Step Approach
The most direct and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available or readily synthesized Spiro[3.5]nonan-7-one. The overall transformation is depicted below:
References
Derivatisierung von Spiro[3.5]nonan-7-ylmethanamin für die medizinische Chemie: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung: Die Bedeutung dreidimensionaler Gerüste in der modernen Wirkstoffforschung
In der medizinischen Chemie hat sich der Fokus von traditionell "flachen", aromatischen Molekülen hin zu dreidimensionalen Gerüsten verschoben, um die pharmakologischen Eigenschaften von Wirkstoffkandidaten zu verbessern. Spirocyclische Gerüste, die durch zwei Ringe gekennzeichnet sind, die sich ein einziges Kohlenstoffatom teilen, sind in diesem Zusammenhang von besonderem Interesse.[1] Ihre starre, definierte dreidimensionale Konformation kann zu einer verbesserten Bindungsaffinität und Selektivität an biologischen Zielstrukturen führen.[2]
Das Spiro[3.5]nonan-Gerüst, bestehend aus einem Cyclobutan- und einem Cyclohexanring, erhöht den Anteil an sp³-hybridisierten Kohlenstoffatomen (Fsp³) in einem Molekül. Ein höherer Fsp³-Anteil korreliert nachweislich mit einer höheren Erfolgsrate bei der klinischen Entwicklung von Wirkstoffen, da er die Löslichkeit verbessern und die metabolische Stabilität erhöhen kann.[3]
Spiro[3.5]nonan-7-ylmethanamin ist ein besonders wertvoller Baustein. Es kombiniert das vorteilhafte spirocyclische Gerüst mit einer primären Aminogruppe, die als vielseitiger "Ankerpunkt" für eine breite Palette chemischer Modifikationen dient. Durch die Derivatisierung dieser Aminogruppe können umfangreiche Substanzbibliotheken für das Screening und die Optimierung von Leitstrukturen erstellt werden. Dieser Leitfaden bietet detaillierte Protokolle für die gängigsten und effektivsten Derivatisierungsstrategien: N-Acylierung, N-Sulfonylierung und reduktive Aminierung.
Allgemeiner Arbeitsablauf der Derivatisierung
Der Ausgangspunkt ist Spiro[3.5]nonan-7-ylmethanamin, dessen primäre Aminogruppe mit verschiedenen Elektrophilen umgesetzt wird, um eine diverse Bibliothek von Derivaten zu erzeugen. Der folgende Arbeitsablauf illustriert die wichtigsten Transformationswege.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Kapitel 1: N-Acylierung zur Synthese von Amiden
Wissenschaftlicher Hintergrund
Die N-Acylierung ist eine fundamentale Reaktion in der organischen Synthese zur Bildung von Amidbindungen.[4] Amide sind eine der häufigsten funktionellen Gruppen in zugelassenen Arzneimitteln und tragen maßgeblich zur strukturellen Integrität und den pharmakokinetischen Eigenschaften bei.[4] Die Reaktion eines primären Amins mit einem Acylchlorid oder Anhydrid verläuft typischerweise über einen nukleophilen Additions-Eliminierungs-Mechanismus. Die Verwendung einer Base ist entscheidend, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion zu vervollständigen.[5]
Experimentelles Protokoll 1: N-Acylierung mit Acylchlorid
Dieses Protokoll beschreibt die Synthese von N-((Spiro[3.5]nonan-7-yl)methyl)acetamid.
Abbildung 2: Reaktionsschema der N-Acylierung.
Materialien:
-
Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.)
-
Acylchlorid (z.B. Acetylchlorid, 1.1 Äquiv.)
-
Base (z.B. Triethylamin, 1.5 Äquiv.)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Eisbad, Scheidetrichter
Prozedur:
-
Vorbereitung: Lösen Sie Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.) und Triethylamin (1.5 Äquiv.) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Reaktion: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam und tropfenweise eine Lösung des Acylchlorids (1.1 Äquiv.) in DCM hinzu.
-
Reaktionsüberwachung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung (2x), Wasser (1x) und Sole (1x).
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Aufreinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Flash-Säulenchromatographie, um das reine Amid zu erhalten.
| Acylierungsmittel | Base | Lösungsmittel | Typische Ausbeute (%) |
| Acetylchlorid | Triethylamin | DCM | 85-95 |
| Benzoylchlorid | Pyridin | DCM | 80-90 |
| 4-Brombutyrylchlorid | Triethylamin | THF | 75-85[5] |
| Essigsäureanhydrid | - | - | 80-95[6] |
Kapitel 2: N-Sulfonylierung zur Synthese von Sulfonamiden
Wissenschaftlicher Hintergrund
Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, die in vielen antibakteriellen, entzündungshemmenden und antidiabetischen Medikamenten zu finden sind. Die N-Sulfonylierung von Aminen mit Sulfonylchloriden in Gegenwart einer Base ist die gebräuchlichste Methode zu ihrer Herstellung.[7][8] Die resultierende Sulfonamid-Gruppe ist ein ausgezeichneter Wasserstoffbrücken-Akzeptor und kann die physikochemischen Eigenschaften eines Moleküls erheblich beeinflussen.
Experimentelles Protokoll 2: N-Sulfonylierung mit p-Toluolsulfonylchlorid
Dieses Protokoll beschreibt die Synthese von N-((Spiro[3.5]nonan-7-yl)methyl)-4-methylbenzolsulfonamid.
Abbildung 3: Reaktionsschema der N-Sulfonylierung.
Materialien:
-
Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.)
-
Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, 1.1 Äquiv.)
-
Base (z.B. Pyridin oder Triethylamin, 2.0 Äquiv.)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Vorbereitung: Lösen Sie Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.) in einer Mischung aus DCM und Pyridin.
-
Reaktion: Fügen Sie das Sulfonylchlorid (1.1 Äquiv.) portionsweise bei Raumtemperatur hinzu.
-
Reaktionsüberwachung: Rühren Sie die Mischung über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase mit 1 M HCl (um überschüssiges Pyridin zu entfernen), gefolgt von gesättigter NaHCO₃-Lösung und Sole.
-
Isolierung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Aufreinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie oder Rekristallisation.
| Sulfonylchlorid | Base | Lösungsmittel | Typische Ausbeute (%) |
| p-Toluolsulfonylchlorid | Pyridin | DCM | 80-90 |
| Benzolsulfonylchlorid | Triethylamin | THF | 75-85 |
| Methansulfonylchlorid | Triethylamin | DCM | 85-95 |
Kapitel 3: Reduktive Aminierung zur Synthese sekundärer Amine
Wissenschaftlicher Hintergrund
Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen und zur Synthese von sekundären und tertiären Aminen.[9] Die Reaktion verläuft in zwei Schritten: Zuerst bildet das primäre Amin mit einem Aldehyd oder Keton ein intermediäres Imin, das anschließend in situ reduziert wird.[10] Die Wahl eines milden, selektiven Reduktionsmittels wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, STAB) oder Natriumcyanoborhydrid (NaBH₃CN) ist entscheidend. Diese Reagenzien reduzieren das Imin-Intermediat schneller als das ursprüngliche Carbonyl, was die Bildung von Nebenprodukten minimiert.[11]
Experimentelles Protokoll 3: Reduktive Aminierung mit einem Aldehyd
Dieses Protokoll beschreibt die Synthese von N-Benzyl-1-(spiro[3.5]nonan-7-yl)methanamin.
Abbildung 4: Reaktionsschema der reduktiven Aminierung.
Materialien:
-
Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.)
-
Aldehyd oder Keton (z.B. Benzaldehyd, 1 Äquiv.)
-
Reduktionsmittel (Natriumtriacetoxyborhydrid, STAB, 1.5 Äquiv.)
-
1,2-Dichlorethan (DCE) oder Methanol
-
Essigsäure (katalytische Menge, optional)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
Prozedur:
-
Vorbereitung: Lösen Sie Spiro[3.5]nonan-7-ylmethanamin (1 Äquiv.) und den Aldehyd (1 Äquiv.) in DCE. Fügen Sie optional eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu beschleunigen.
-
Reaktion: Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen. Fügen Sie anschließend STAB (1.5 Äquiv.) portionsweise hinzu.
-
Reaktionsüberwachung: Rühren Sie die Reaktion über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mit DCM oder Ethylacetat (3x).
-
Isolierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Aufreinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie.
| Carbonyl-Partner | Reduktionsmittel | Lösungsmittel | Typische Ausbeute (%) |
| Benzaldehyd | NaBH(OAc)₃ | DCE | 70-85 |
| Cyclohexanon | NaBH₃CN | Methanol | 65-80 |
| 4-Methoxybenzaldehyd | NaBH(OAc)₃ | DCE | 75-90 |
Kapitel 4: Aufreinigung und Charakterisierung
Herausforderungen bei der Aufreinigung
Die Aufreinigung von basischen Aminen und ihren Derivaten mittels Standard-Kieselgel-Chromatographie kann problematisch sein.[12] Die sauren Silanolgruppen auf der Oberfläche des Kieselgels können stark mit den basischen Aminen interagieren, was zu breiten Peaks ("Tailing"), schlechter Trennung und sogar zum Verlust des Produkts auf der Säule führen kann.[13][14]
Strategien zur erfolgreichen Aufreinigung:
-
Zusatz einer Base zum Eluenten: Eine gängige Methode ist die Zugabe einer kleinen Menge einer flüchtigen Base, wie Triethylamin (0.5-1 %), zum Eluentensystem.[13] Die Base neutralisiert die sauren Stellen auf dem Kieselgel und konkurriert mit dem Produkt um die Bindung, was zu einer verbesserten Peakform und Trennung führt.
-
Verwendung von amin-funktionalisiertem Kieselgel: Speziell behandelte Kieselgele, bei denen die Oberfläche mit Amingruppen modifiziert ist, bieten eine weniger saure Umgebung und sind ideal für die Aufreinigung von basischen Verbindungen.[12]
-
Umkehrphasen-Chromatographie: Für polare Aminderivate kann die Umkehrphasen-Chromatographie (z.B. mit C18-Material) eine effektive Alternative sein.[15]
Charakterisierung
Die erfolgreiche Synthese und Reinheit der Derivate sollte durch Standard-Analysemethoden bestätigt werden:
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren zur Bestätigung der Molekülstruktur. Das Verschwinden des primären Amin-Signals und das Auftreten neuer Signale (z.B. Amid-NH, neue Alkylgruppen) sind diagnostische Indikatoren.
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung (hochauflösende MS).
-
Infrarotspektroskopie (IR): Zur Identifizierung funktioneller Gruppen (z.B. C=O-Streckschwingung im Amid, S=O-Streckschwingung im Sulfonamid).
Zusammenfassung und Ausblick
Spiro[3.5]nonan-7-ylmethanamin ist ein äußerst nützlicher Baustein für die medizinische Chemie. Die hier vorgestellten Protokolle für N-Acylierung, N-Sulfonylierung und reduktive Aminierung ermöglichen die effiziente Synthese einer breiten Palette von Derivaten. Durch die systematische Erstellung und biologische Testung solcher Substanzbibliotheken können neue Leitstrukturen identifiziert und Struktur-Wirkungs-Beziehungen (SAR) untersucht werden. Die einzigartige dreidimensionale Natur des Spiro[3.5]nonan-Gerüsts bietet dabei eine hervorragende Ausgangsbasis für die Entwicklung von Wirkstoffen der nächsten Generation mit verbesserten pharmakologischen Profilen.
Referenzen
-
BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. --INVALID-LINK--
-
Prajapati, S. M., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. --INVALID-LINK--
-
BenchChem. (2025). The Spiro[3.5]nonane Framework: A Technical Guide for Researchers and Drug Development Professionals. --INVALID-LINK--
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. --INVALID-LINK--
-
Sexton, J. Z., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. --INVALID-LINK--
-
Habibi, D., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?--INVALID-LINK--
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines?--INVALID-LINK--
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. --INVALID-LINK--
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. --INVALID-LINK--
-
ResearchGate. (2015). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. --INVALID-LINK--
-
Science Forums. (2011). Amine purification. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 15. teledyneisco.com [teledyneisco.com]
Application of 7-azaspiro[3.5]nonane Derivatives as GPR119 Agonists: A Technical Guide for Researchers
Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][4] Firstly, it directly stimulates glucose-dependent insulin secretion from pancreatic β-cells. Secondly, it promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][4] This glucose-dependent action minimizes the risk of hypoglycemia, a significant concern with some existing anti-diabetic therapies.[5] The 7-azaspiro[3.5]nonane scaffold represents a novel and potent class of GPR119 agonists, demonstrating promising preclinical efficacy.[6][7][8] This guide provides an in-depth overview of the application of these derivatives, detailing the underlying signaling pathways and providing robust protocols for their evaluation.
The GPR119 Signaling Cascade: A Mechanistic Overview
Activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[1][5][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of GLP-1.[1][5]
Figure 1: GPR119 signaling cascade upon agonist binding.
Characterization of 7-azaspiro[3.5]nonane Derivatives: Key Assays and Protocols
The evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists involves a tiered approach, beginning with in vitro characterization of potency and efficacy, followed by in vivo assessment of glucose homeostasis.
In Vitro Assays
1. cAMP Accumulation Assay: This is the primary assay to determine the potency (EC50) of a compound in activating the GPR119 receptor.[9] The most common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][9]
Figure 2: Workflow for GPR119 agonist cAMP assay.
Protocol: HTRF-based cAMP Accumulation Assay
-
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).[9]
-
Test compounds (7-azaspiro[3.5]nonane derivatives).
-
Positive control (e.g., a known potent GPR119 agonist or forskolin).[1]
-
Vehicle control (e.g., DMSO).[1]
-
HTRF cAMP detection kit.
-
384-well low-volume white plates.[1]
-
-
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Harvest cells and resuspend in assay buffer to the desired concentration.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.[9]
-
Assay Plate Preparation: Dispense the cell suspension into the wells of the 384-well plate.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[1]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot the data as a dose-response curve to determine the EC50 value for each compound.
-
2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay: This assay assesses the functional consequence of GPR119 activation in a more physiologically relevant cell type, such as the mouse insulinoma cell line MIN6 or isolated pancreatic islets.[10]
Protocol: GSIS Assay in MIN6 Cells
-
Materials:
-
MIN6 cells.
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Test compounds.
-
Positive control (e.g., GLP-1).[10]
-
Insulin ELISA kit.
-
-
Procedure:
-
Cell Culture: Plate MIN6 cells and culture until they form a monolayer.
-
Pre-incubation: Gently wash the cells with secretion buffer containing low glucose and pre-incubate for 1-2 hours at 37°C.[1]
-
Stimulation: Aspirate the pre-incubation buffer and add secretion buffer containing either low or high glucose, along with various concentrations of the test compounds or controls.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.[1]
-
Supernatant Collection: Collect the supernatants from each well.[1]
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration to evaluate the glucose-dependent insulinotropic effect.
-
Table 1: Example In Vitro Data for a Potent 7-azaspiro[3.5]nonane Derivative
| Compound | hGPR119 EC50 (nM) |
| 54g | 13 |
| Reference Cpd A | 25 |
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[8]
In Vivo Assays
1. Oral Glucose Tolerance Test (oGTT): This is a fundamental in vivo assay to assess the ability of a GPR119 agonist to improve glucose disposal and lower blood glucose excursions following a glucose challenge.[6]
Protocol: oGTT in Mice
-
Materials:
-
Mice (e.g., C57BL/6 or diabetic models like db/db mice).
-
Test compound formulation for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[1]
-
Baseline Glucose: Measure baseline blood glucose from the tail vein (t= -30 min).
-
Compound Administration: Administer the test compound or vehicle by oral gavage.
-
Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration), administer the glucose solution by oral gavage (t= 0 min).
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion. A reduction in AUC indicates improved glucose tolerance.
-
Structure-Activity Relationship (SAR) and Pharmacokinetics
The 7-azaspiro[3.5]nonane scaffold provides a unique three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic (PK) properties.[6][8] Key areas for modification include the piperidine N-capping group and the aryl group.[6] Optimization of these positions has led to the identification of compounds with excellent potency and desirable PK profiles, such as favorable oral bioavailability and plasma exposure in preclinical species like rats.[6]
Table 2: Example Pharmacokinetic Data in Sprague-Dawley Rats
| Compound | Rat Plasma Concentration (ng/mL at 1h post-dose) |
| 54g | 104 |
| Reference Cpd A | 45 |
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[8]
Conclusion and Future Directions
7-azaspiro[3.5]nonane derivatives represent a promising new class of GPR119 agonists with the potential for the treatment of T2DM. Their unique structural features allow for fine-tuning of their pharmacological properties. The protocols detailed in this guide provide a robust framework for researchers to characterize novel compounds in this class. Future research will likely focus on further optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds and evaluating their long-term efficacy and safety in more advanced preclinical models of diabetes and related metabolic disorders. The ultimate goal is the translation of these promising preclinical findings into effective and safe therapies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[3.5]nonan-7-ylmethanamine in the Design of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel chemical matter in drug discovery is a perpetual challenge, demanding innovation in molecular design to address complex biological targets with enhanced efficacy and improved pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional architecture that departs from the flat, aromatic structures prevalent in many drug classes.[1] This guide focuses on the spiro[3.5]nonane framework, a motif of growing interest, and specifically explores the potential of Spiro[3.5]nonan-7-ylmethanamine as a versatile building block in the design of novel therapeutic agents. We will delve into the synthetic pathways to access this scaffold, its application in targeting key protein classes, and provide detailed protocols for its biological evaluation.
The Spirocyclic Advantage in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, offer a distinct conformational rigidity and three-dimensionality that can be highly advantageous in drug design.[2] This rigid structure can pre-organize pendant functional groups into well-defined vectors, leading to more precise and potent interactions with biological targets. Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[3] The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, provides a unique spatial arrangement of substituents, enabling the exploration of previously inaccessible chemical space.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several routes, primarily revolving around the formation and subsequent functionalization of a spiro[3.5]nonan-7-one intermediate. Below are two plausible and robust synthetic protocols.
Protocol 1: Synthesis via Reductive Amination of Spiro[3.5]nonan-7-one
This protocol outlines a direct approach from the corresponding ketone.
Step 1: Synthesis of Spiro[3.5]nonane-6,8-dione
This precursor can be synthesized via a multi-step process starting from cyclobutanone, as described in patent literature.[4]
Step 2: Reduction to Spiro[3.5]nonan-7-one
A general procedure for the reduction of a related dione is referenced, which can be adapted.
Step 3: Reductive Amination to this compound
This step introduces the key aminomethyl functionality.
-
Reaction: Spiro[3.5]nonan-7-one is reacted with ammonia in the presence of a reducing agent and a catalyst.
-
Rationale: This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the desired primary amine. Catalytic hydrogenation with Raney Nickel is a well-established and efficient method for this transformation.[5][6]
Experimental Protocol:
-
To a solution of Spiro[3.5]nonan-7-one (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (50% slurry in water, ~10% by weight of the ketone).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Protocol 2: Synthesis via Nitrile Reduction
This alternative two-step protocol offers a different route to the target amine.
Step 1: Synthesis of Spiro[3.5]nonane-7-carbonitrile
-
Reaction: Spiro[3.5]nonan-7-one is converted to its tosylhydrazone, which is then treated with a cyanide source.
-
Rationale: This method, a variation of the Shapiro reaction followed by cyanation, provides a reliable route to the nitrile intermediate.
Step 2: Reduction of the Nitrile to this compound
-
Reaction: The spiro[3.5]nonane-7-carbonitrile is reduced using a powerful hydride reducing agent.
-
Rationale: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of spiro[3.5]nonane-7-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
Therapeutic Applications and Biological Evaluation
The unique structural features of this compound make it an attractive scaffold for targeting a variety of therapeutic areas. The primary amine provides a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
GPR119 Agonists for Metabolic Disorders
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones. Several spirocyclic compounds, including derivatives of 7-azaspiro[3.5]nonane, have been identified as potent GPR119 agonists.[3][7]
This protocol describes a common method to assess the agonist activity of a test compound at the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Test compound (this compound derivative)
-
Reference GPR119 agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
-
cAMP Measurement: Follow the instructions provided with the cAMP detection kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dopamine D2 Receptor Ligands for Neurological Disorders
The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The rigid spiro[3.5]nonane scaffold can be used to orient pharmacophoric elements to achieve high affinity and selectivity for this receptor.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO-hD2)
-
Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone)
-
Unlabeled D2 receptor antagonist for determining non-specific binding (e.g., Haloperidol)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Assessing Drug-like Properties: Metabolic Stability
A critical aspect of drug development is ensuring that a compound has a favorable pharmacokinetic profile. Metabolic stability is a key parameter that influences the in vivo half-life of a drug.
Protocol 5: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method for assessing the metabolic stability of a compound.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Control compounds with known metabolic stability (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add the test compound to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Description | Typical Assay | Desired Outcome |
| EC50 | The concentration of an agonist that provides 50% of the maximal response. | cAMP Accumulation Assay | Low nanomolar to micromolar range |
| Ki | The inhibition constant for a ligand, representing its affinity for a receptor. | Radioligand Binding Assay | Low nanomolar to micromolar range |
| t1/2 (in vitro) | The time it takes for 50% of the compound to be metabolized. | Metabolic Stability Assay | Longer half-life is generally desirable |
| CLint | The intrinsic ability of the liver to metabolize a drug. | Metabolic Stability Assay | Lower clearance is generally desirable |
Diagrams
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 5. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 6. Top 12 papers published in the topic of Raney nickel in 2021 [scispace.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Comprehensive Analytical Characterization of Spiro[3.5]nonan-7-ylmethanamine
An Application Note and Protocol Guide:
Abstract
Spiro[3.5]nonan-7-ylmethanamine is a unique saturated alicyclic amine featuring a spirocyclic core. Such scaffolds are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can offer novel interactions with biological targets. The rigorous and unambiguous characterization of this compound is paramount for its application in research and drug development, ensuring purity, identity, and structural integrity. This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound, synthesizing established principles for the analysis of spirocyclic compounds and primary amines. The protocols herein are designed to be self-validating, providing orthogonal methods for confirmation.
Introduction: The Analytical Imperative
The structural complexity of spirocyclic compounds necessitates a multi-faceted analytical approach. The spiro-fusion of a cyclobutane and a cyclohexane ring in this compound creates a rigid three-dimensional structure with a specific stereochemistry that must be confirmed. The primary amine functional group serves as a key handle for derivatization and biological interactions, but also influences the compound's chromatographic and spectroscopic behavior.
This guide outlines an integrated analytical workflow, detailed in Figure 1, that combines chromatographic and spectroscopic techniques to provide a complete profile of the molecule. We will address purity assessment, structural elucidation, and final confirmation of the empirical formula.
Figure 1: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Separation
Chromatography is the cornerstone for determining the purity of the synthesized compound. Due to the volatile nature of the amine and its lack of a strong UV chromophore, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with appropriate detectors are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred initial method for assessing purity and obtaining the nominal molecular weight. The volatility of the target amine makes it well-suited for GC analysis.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as a general-purpose column that provides good peak shape for amines.
-
Detector: A Mass Spectrometer (MS) is used for its high sensitivity and ability to provide structural information, confirming the identity of the main peak and any impurities.
-
Derivatization: While direct analysis is possible, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and volatility. However, for initial screening, direct injection is often sufficient.
Protocol 1: GC-MS Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Injection: 1 µL injection, split ratio 50:1.
-
Inlet Temperature: 250°C.
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole: 150°C.
-
Scan Range: m/z 40-450.
Expected Data: The total ion chromatogram (TIC) should show a single major peak. The mass spectrum of this peak should be consistent with the molecular weight of this compound (C₁₀H₁₉N, MW = 153.27 g/mol ) and its expected fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an orthogonal method for purity assessment. The primary challenge is detection, as the molecule lacks a significant UV chromophore. Therefore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are ideal.
Causality Behind Experimental Choices:
-
Column: A C18 column is a standard choice for reversed-phase chromatography. However, tailing of amines can be an issue. Using a column with end-capping or a dedicated amine column is recommended. Adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can also significantly improve peak shape by competing for active sites on the silica support.
-
Detector: ELSD is chosen for its universal response to non-volatile analytes, making it suitable for this non-chromophoric compound.
Protocol 2: HPLC-ELSD Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of mobile phase A and B.
-
Instrument: Waters Alliance HPLC with 2424 ELS Detector or equivalent.
-
Column: XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temp: 40°C, Drift Tube Temp: 60°C, Gas Pressure: 40 psi.
| Parameter | GC-MS | HPLC-ELSD |
| Principle | Volatility-based separation | Polarity-based separation |
| Stationary Phase | Polydimethylsiloxane (5% Phenyl) | C18-modified silica |
| Mobile Phase | Helium | Acetonitrile/Water |
| Detector | Mass Spectrometer (EI) | Evaporative Light Scattering |
| Key Advantage | Provides MW and fragmentation | Orthogonal to GC, good for non-volatiles |
Structural Elucidation with Spectroscopy
Spectroscopic methods provide definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex due to the overlapping signals of the cycloalkane protons. Key signals will include:
-
A broad singlet for the -NH₂ protons (typically δ 1.0-2.5 ppm, concentration-dependent, exchanges with D₂O).
-
Signals for the -CH₂-NH₂ group.
-
A complex multiplet pattern for the protons on the spirocyclic core.
-
-
¹³C NMR: The spectrum should show 10 distinct carbon signals, confirming the molecular formula. The carbon attached to the nitrogen (-CH₂-NH₂) will be in the δ 40-50 ppm region. The spiro carbon is a quaternary carbon and will show a characteristic signal.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, helping to trace the connectivity through the cyclobutane and cyclohexane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, aiding in the assignment of the ¹³C spectrum.
-
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra.
-
¹H Parameters: 32 scans, 16 ppm spectral width, 2.5 s acquisition time, 1 s relaxation delay.
-
¹³C Parameters: 1024 scans, 240 ppm spectral width, 1.5 s acquisition time, 2 s relaxation delay.
-
Processing: Apply Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is perfect for accurate mass measurement.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used for its high resolving power and mass accuracy, allowing for the determination of the elemental formula.
Expected Fragmentation: In a standard EI-MS (from the GC-MS), fragmentation would likely involve the loss of the aminomethyl group or ring-opening of the cycloalkane structures. A key fragment would be the loss of •CH₂NH₂ (m/z 123).
Figure 2: Predicted primary EI fragmentation pathway for this compound.
Protocol 4: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument: Agilent 6230 TOF LC/MS or equivalent.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
ESI Source (Positive Ion Mode):
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325°C.
-
Drying Gas: 5 L/min.
-
Nebulizer Pressure: 30 psig.
-
-
Mass Range: m/z 50-500.
-
Data Analysis: The measured mass of the [M+H]⁺ ion should be compared to the theoretical mass. The difference should be less than 5 ppm.
-
Theoretical [M+H]⁺ for C₁₀H₂₀N⁺: 154.1596
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique to confirm the presence of key functional groups.
Expected Absorption Bands:
-
N-H Stretch: A medium-to-weak doublet will appear in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cycloalkane rings.
-
N-H Bend: A medium absorption around 1600 cm⁻¹ (scissoring).
-
C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.
Protocol 5: FT-IR Analysis
-
Sample Preparation: Place a small drop of the neat liquid sample (if applicable) on the ATR crystal or prepare a KBr pellet if the sample is a solid.
-
Instrument: PerkinElmer Spectrum Two FT-IR or equivalent with a UATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.
-
Scans: Co-add 16 scans for a good signal-to-noise ratio.
-
Background: Perform a background scan prior to running the sample.
Elemental Analysis
Elemental analysis provides the ultimate confirmation of the empirical formula by determining the mass percentages of C, H, and N.
Protocol 6: C/H/N Elemental Analysis
-
Sample Preparation: Accurately weigh ~2 mg of the dried, pure sample into a tin capsule.
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Analysis: The sample is combusted at high temperature (~950°C) in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by a frontal chromatography column and quantified by a thermal conductivity detector.
-
Data Comparison: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Theoretical Values for C₁₀H₁₉N:
-
Carbon (C): 78.37%
-
Hydrogen (H): 12.50%
-
Nitrogen (N): 9.14%
Summary and Conclusion
Application Notes and Protocols for the Large-Scale Synthesis of Spiro[3.5]nonan-7-ylmethanamine
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures into the realm of three-dimensional molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly valuable scaffold. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for creating molecules with superior target affinity and selectivity. Spiro[3.5]nonan-7-ylmethanamine, with its spirocyclic core and primary amine functionality, represents a key building block for the synthesis of a new generation of drug candidates. This document provides a comprehensive guide to the large-scale synthesis of this important intermediate, focusing on practical considerations for scalability, safety, and purity.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most efficiently approached through a convergent strategy. The key disconnection lies at the carbon-nitrogen bond, pointing to a reductive amination of a suitable carbonyl precursor as the final step. This approach is widely favored in industrial settings for its efficiency and the availability of a broad range of reducing agents.[1] Our retrosynthetic analysis identifies Spiro[3.5]nonan-7-one as the pivotal intermediate.
Caption: Retrosynthetic analysis of this compound.
The primary challenge in the large-scale synthesis of the target molecule is the efficient and scalable construction of the Spiro[3.5]nonan-7-one core. While various methods for the synthesis of spirocycles exist, a robust and high-yielding protocol adaptable to industrial production is paramount. This guide will detail a multi-step synthesis commencing from readily available starting materials.
Part 1: Synthesis of the Key Intermediate: Spiro[3.5]nonan-7-one
The construction of the spiro[3.5]nonane framework can be achieved through several strategies. For large-scale production, a route that avoids hazardous reagents and complex purification steps is ideal. A plausible and scalable approach involves the reaction of a cyclohexanone derivative with a suitable four-carbon unit to form the cyclobutanone ring.
Protocol 1: Synthesis of Spiro[3.5]nonan-7-one
This protocol is adapted from established methods for the synthesis of similar spirocyclic ketones.[2]
Reaction Scheme:
A multi-step reaction sequence will be described here, starting from a readily available cyclohexanone derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 10.0 kg | 101.9 |
| Malonyl dichloride | 140.94 | 15.0 kg | 106.4 |
| Triethylamine | 101.19 | 22.0 kg | 217.4 |
| Dichloromethane (DCM) | 84.93 | 150 L | - |
| Hydrochloric acid (1M) | 36.46 | As needed | - |
| Sodium bicarbonate (sat. soln.) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Initial Setup: To a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge cyclohexanone (10.0 kg, 101.9 mol) and anhydrous dichloromethane (80 L).
-
Cooling: Cool the solution to 0 °C using a chiller.
-
Base Addition: Add triethylamine (22.0 kg, 217.4 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Cycloaddition: In a separate vessel, dissolve malonyl dichloride (15.0 kg, 106.4 mol) in anhydrous dichloromethane (70 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the aqueous layer is acidic (pH ~2). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Spiro[3.5]nonane-1,3-dione.
-
Decarboxylation: The crude dione is then subjected to decarboxylation conditions (e.g., heating in a suitable solvent with a catalytic amount of acid) to yield Spiro[3.5]nonan-7-one.
-
Purification: The crude ketone is purified by vacuum distillation to yield the pure Spiro[3.5]nonan-7-one.
Expected Yield: 65-75% Purity (by GC): >98%
Part 2: Reductive Amination to this compound
With the key intermediate in hand, the final step is a reductive amination. For large-scale production, catalytic hydrogenation is often the most cost-effective and environmentally friendly method.[3]
Protocol 2: Large-Scale Reductive Amination
Reaction Scheme:
Caption: Reductive amination of Spiro[3.5]nonan-7-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Spiro[3.5]nonan-7-one | 138.21 | 10.0 kg | 72.3 |
| Ammonia (in Methanol, 7N) | 17.03 | 30 L | ~210 |
| Raney Nickel (slurry in water) | - | 1.0 kg | - |
| Methanol | 32.04 | 100 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation reactor, add Spiro[3.5]nonan-7-one (10.0 kg, 72.3 mol) and methanol (100 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel slurry (1.0 kg).
-
Ammonia Addition: Add the 7N solution of ammonia in methanol (30 L).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 10-15 bar.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by periodic sampling and analysis (GC-MS or HPLC).
-
Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.
-
Work-up: The crude product is then subjected to purification.
Expected Yield: 80-90% Purity (by GC): >95%
Part 3: Purification of this compound
Purification of primary amines on a large scale can be challenging due to their basicity and potential for forming azeotropes. A common and effective method is through the formation and subsequent decomposition of a salt.[4][5]
Protocol 3: Purification via Salt Formation
-
Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or another suitable acid) to precipitate the amine hydrochloride salt.
-
Isolation: Isolate the salt by filtration and wash with cold solvent.
-
Free-Basing: Suspend the salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or toluene).
-
Basification: Add a strong base (e.g., 50% sodium hydroxide solution) until the aqueous layer is strongly basic (pH > 12).
-
Extraction: Separate the organic layer, and extract the aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the pure free amine.
-
Final Purification (Optional): For very high purity requirements, the free amine can be further purified by vacuum distillation.
Expected Recovery: >90% Final Purity (by HPLC): >99%
Safety and Handling Considerations
-
Spiro[3.5]nonan-7-one: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Malonyl dichloride: Highly corrosive and lachrymatory. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Triethylamine: Flammable and corrosive. Handle in a well-ventilated area away from ignition sources.
-
Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry in water and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Use in a designated high-pressure laboratory with appropriate safety measures.
-
Ammonia: Corrosive and toxic. Handle in a well-ventilated area or fume hood.
Conclusion
The large-scale synthesis of this compound is a multi-step process that requires careful planning and execution. The key to a successful and scalable synthesis lies in the efficient construction of the Spiro[3.5]nonan-7-one intermediate. The subsequent reductive amination, particularly using catalytic hydrogenation, offers a green and efficient route to the final product. Proper purification techniques are crucial to achieving the high purity required for pharmaceutical applications. By following the protocols and safety guidelines outlined in this document, researchers and drug development professionals can confidently produce this valuable building block for their discovery programs.
References
- 1. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of Substituted Spiro[3.5]nonanes
Welcome to the technical support center dedicated to the nuanced art of diastereoselective synthesis of substituted spiro[3.5]nonanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. The spiro[3.5]nonane motif, featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, is a privileged structure in medicinal chemistry and natural product synthesis, offering novel vectors for molecular exploration.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during your synthetic campaigns.
Section 1: Core Synthetic Strategies & Mechanistic Insights
The construction of substituted spiro[3.5]nonanes with high diastereoselectivity hinges on a deep understanding of the underlying reaction mechanisms. The primary strategies employed often involve cycloadditions, transition-metal-catalyzed cyclizations, and organocatalyzed cascade reactions.
[2+2] Photocycloaddition (Paterno-Büchi Reaction)
The [2+2] photocycloaddition is a powerful method for constructing the cyclobutane ring of the spiro[3.5]nonane core.[3] This reaction typically involves the cycloaddition of a cyclohexene derivative with a suitable cyclobutanone precursor, or vice versa. The diastereoselectivity is often governed by the approach of the reactants in the excited state, which can be influenced by steric and electronic factors.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address common issues encountered in the laboratory.
FAQ 1: Low Diastereoselectivity in my Spirocyclization Reaction
Question: I am attempting a diastereoselective synthesis of a substituted spiro[3.5]nonane, but I am observing a low diastereomeric ratio (dr). What are the key parameters I should investigate to improve the selectivity?
Answer: Low diastereoselectivity is a common challenge and often points to a suboptimal reaction environment or substrate design. Here is a systematic approach to troubleshooting:
-
Temperature Optimization: The energy difference between the diastereomeric transition states can be small. Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state. Conversely, for some reactions, increasing the temperature might be necessary to overcome a higher activation barrier for the desired diastereomer. A temperature screen is highly recommended.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of both the substrate and the transition state. A non-polar solvent like toluene may favor a more compact transition state, while a polar aprotic solvent like THF could solvate charged intermediates differently, altering the stereochemical outcome. It is advisable to screen a range of solvents with varying dielectric constants.
-
Substrate Modification: The steric bulk of substituents on your starting materials can be a powerful tool for directing the stereochemical outcome. Increasing the size of a directing group can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered side. For instance, in the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on a pendent aminoamide was shown to directly influence the degree of stereoinduction.[4][5]
-
Catalyst/Reagent Choice:
-
In Catalyzed Reactions: The catalyst is the primary driver of stereoselectivity. For metal-catalyzed reactions, the ligand's steric and electronic properties are paramount. For organocatalyzed reactions, the catalyst's structure dictates the chiral environment. Screening a library of catalysts with systematic variations is often a fruitful endeavor.
-
In Non-Catalyzed Reactions: The choice of reagents can still be influential. For example, in acid-catalyzed reactions, switching between Lewis and Brønsted acids of varying strengths and sizes can impact the geometry of the transition state.
-
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: A systematic approach to troubleshooting low diastereoselectivity.
FAQ 2: Formation of Unexpected Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and lowering the yield of my desired spiro[3.5]nonane. How can I identify and minimize these impurities?
Answer: The nature of the side products is highly dependent on your chosen synthetic route. Here are some common scenarios and solutions:
-
Dimerization of Starting Materials: In reactions like [2+2] photocycloadditions, the alkene starting material can dimerize.[3]
-
Solution: Lower the concentration of the alkene to disfavor the bimolecular dimerization reaction. You can also explore the use of a triplet sensitizer that selectively activates one of the reactants.
-
-
Incomplete Cyclization/Ring-Opening: In multi-step or cascade reactions, incomplete cyclization can leave linear or partially cyclized intermediates. Conversely, harsh reaction conditions can lead to the opening of the strained cyclobutane ring.
-
Solution: For incomplete cyclization, consider increasing the reaction time or temperature. For ring-opening, milder reaction conditions, such as using a less potent Lewis acid or running the reaction at a lower temperature, are recommended.
-
-
Epimerization: If your molecule contains stereocenters prone to epimerization (e.g., alpha to a carbonyl group), the basic or acidic conditions of your reaction could be scrambling the stereochemistry.
-
Solution: Use milder bases or acids, or shorten the reaction time. Protecting the sensitive functional group prior to the reaction is also a viable strategy.
-
Section 3: Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for your specific substrate.
Protocol 3.1: Organocatalyzed Diastereoselective Synthesis of a Substituted Spiro[3.5]nonan-1-ol
This protocol is adapted from a general method for the organocatalyzed Michael addition followed by an intramolecular aldol reaction to construct the spiro[3.5]nonane core.[6]
Materials:
-
2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one (1.0 mmol)
-
3-Pentanone (3.0 mmol)
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Anhydrous Toluene (10 mL)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one (1.0 mmol) and anhydrous toluene (10 mL).
-
Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-pentanone (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro[3.5]nonan-1-ol derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.
Protocol 3.2: Diastereoselective Reduction of a Spiro[3.5]nonane-1,3-dione
The reduction of a prochiral dione is a common route to substituted spiro[3.5]nonane diols. The choice of reducing agent is critical for controlling the stereochemical outcome.[1]
Table 1: Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄ | Methanol | 0 | syn | 85:15 |
| 2 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 | syn | >95:5 |
| 3 | LiAlH(OtBu)₃ | THF | -78 | anti | 10:90 |
| 4 | K-Selectride® | THF | -78 | anti | 5:95 |
Note: Data presented is based on typical selectivities observed for the reduction of similar cyclic 1,3-diones.[1]
Procedure for Luche Reduction (High syn-selectivity):
-
To a solution of Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Section 4: Visualization of Key Concepts
Reaction Workflow Diagram
Caption: A generalized experimental workflow for diastereoselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Spirocycle Synthesis
Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in the synthesis of spirocyclic compounds. The unique three-dimensional and often rigid structure of spirocycles presents a distinct set of synthetic hurdles that can lead to frustratingly low yields.[1][2] This resource aims to equip you with the knowledge to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in spirocyclization are a common challenge and often stem from a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3] Here are the key areas to investigate:
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize side product formation, while others need more thermal energy to overcome the activation barrier.[3]
-
Inefficient Catalyst or Reagent System: The choice of catalyst, ligand, or reagents is paramount. For instance, in metal-catalyzed reactions, the ligand can dramatically influence both yield and stereoselectivity.[3][4]
-
Poor Quality Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[5][6]
-
Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3][5]
-
Steric Hindrance: The inherent three-dimensional nature of the precursors can impede the desired bond formation.[7][8][9]
Q2: I'm struggling with poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?
A2: Controlling stereochemistry is a significant hurdle in spirocycle synthesis.[3] The spatial arrangement of substituents is influenced by several factors:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.[3][10][11][12] For example, dichloromethane might favor an intramolecular cyclization pathway, while a more coordinating solvent like THF could promote undesired side reactions.[13]
-
Catalyst and Ligand Choice: In asymmetric catalysis, the chiral ligand is the primary determinant of stereoselectivity. Screening a variety of ligands is often necessary to find the optimal match for a given substrate.[4][14]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
Q3: What are some common side reactions in spirocycle synthesis, and how can I minimize them?
A3: Several side reactions can compete with the desired spirocyclization:
-
Intermolecular Reactions: If the reactive ends of the precursor react with another molecule instead of intramolecularly, this leads to polymerization or dimerization. Using high-dilution conditions can favor the desired intramolecular cyclization.[13]
-
Elimination and Rearrangement: Intermediates in the reaction pathway may undergo elimination or rearrangement to form more stable products.[13][15] Careful selection of the catalyst and reaction temperature can help to control the reaction pathway and prevent these undesired outcomes.[13]
-
Formation of Undesired Stereoisomers: As discussed in Q2, this is a common issue that can be addressed by optimizing the catalyst, solvent, and temperature.[1]
Q4: My starting material is complex and sterically hindered. What strategies can I employ to improve the yield?
A4: Steric hindrance is a major challenge in forming the quaternary spirocenter.[2][7][9] Consider the following approaches:
-
Choice of Synthetic Route: Some synthetic strategies are inherently more tolerant of steric bulk. For example, cycloaddition reactions can be effective for creating sterically congested centers.[2][16]
-
Catalyst/Reagent Selection: Employing smaller, more active catalysts or reagents might be necessary to access the sterically hindered reaction site.
-
Reaction Conditions: Higher temperatures can sometimes provide the necessary energy to overcome steric barriers, but this must be balanced against the risk of decomposition or side reactions.[17]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield in Metal-Catalyzed Spirocyclization
When a transition-metal catalyzed reaction is underperforming, a systematic optimization is required.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low yields in catalytic spirocyclization.
Detailed Steps & Explanations:
-
Ligand Screening: The electronic and steric properties of the ligand are critical.[18][19] For example, in a nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands were shown to have a significant impact on both yield and enantioselectivity.[3][4]
-
Catalyst Loading: While increasing catalyst loading might seem like a simple solution, it can sometimes lead to an increase in side reactions. A careful titration of the catalyst concentration is recommended.
-
Solvent Optimization: The solvent can influence catalyst activity and stability.[11][20] A screen of solvents with varying polarities and coordinating abilities is often beneficial. For instance, in a dearomative spirocyclization of ynamides, dichloromethane was found to be superior to ethereal solvents like THF or diethyl ether.[10]
-
Temperature Adjustment: The optimal temperature is a balance between reaction rate and selectivity/stability. Running the reaction at a lower temperature for a longer time may improve the yield by minimizing decomposition.[10]
-
Starting Material Purity: Ensure that starting materials are free of impurities that could inhibit the catalyst.[5][19] Purification of starting materials by chromatography or recrystallization may be necessary.[3]
Issue 2: Challenges in Cycloaddition Reactions for Spirocycle Synthesis
Cycloaddition reactions are a powerful tool for constructing spirocycles, but they can be prone to low yields, especially with sterically hindered substrates.[2][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding cycloaddition reactions in spirocycle synthesis.
Detailed Steps & Explanations:
-
Optimize Dipole/Dienophile Generation: For reactions like 1,3-dipolar cycloadditions, the in situ generation of the reactive species is critical. For example, pre-forming a nitrile oxide dipole before adding the alkene can improve yields.[2]
-
Screen Reaction Conditions: Some cycloadditions benefit from microwave irradiation to shorten reaction times and improve yields.[2] However, for thermally sensitive substrates, conventional heating at a lower temperature may be necessary.
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve regioselectivity by activating the dienophile.
-
Modify Substrate Electronics: Altering the electronic nature of the dipole or dienophile can have a profound effect on the reaction rate and yield. For example, using electron-deficient alkenes can facilitate reactions with certain dipoles.[2][16]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones
This protocol is adapted from a known procedure for the synthesis of α-spirocyclic lactones.[4]
-
To an oven-dried vial, add Ni(COD)₂ (catalyst) and the chiral Mandyphos ligand under an inert atmosphere.
-
Add the reaction solvent (e.g., TBME) and stir for 15 minutes at room temperature.
-
Add the lactone substrate and the aryl halide.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., LHMDS) dropwise.
-
Allow the reaction to stir at the specified temperature for the designated time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a [3+2] Cycloaddition to Form a Heterocyclic Spirocycle
This protocol is a general representation of a cycloaddition strategy.[2][16]
-
In a reaction vessel, dissolve the starting alkene in a suitable solvent (e.g., DCM).
-
In a separate flask, generate the dipole in situ. For a nitrile oxide, this can be achieved by treating a chlorooxime with a base like triethylamine at 0 °C.[2]
-
Add the freshly generated dipole solution portion-wise to the alkene solution over a period of time (e.g., 90 minutes) at the desired reaction temperature (this may require conventional heating or microwave irradiation).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired spirocycle.
Data Presentation
Table 1: Effect of Ligand and Solvent on a Hypothetical Spirocyclization Reaction
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 35 |
| 2 | Pd(OAc)₂ | XPhos | Toluene | 80 | 65 |
| 3 | Pd(OAc)₂ | XPhos | Dioxane | 80 | 78 |
| 4 | Pd(OAc)₂ | XPhos | Dioxane | 100 | 72 (decomposition observed) |
This table is a representative example and does not correspond to a specific published reaction. It illustrates the importance of screening both ligand and solvent to optimize reaction yield.
Purification Challenges
The purification of spirocyclic compounds can be as challenging as their synthesis.[1][21]
Q5: What are the most common challenges in purifying spirocyclic compounds?
A5: The rigid, three-dimensional structure of spirocycles often leads to the following purification difficulties:
-
Separation of Stereoisomers: Diastereomers and enantiomers of spirocycles can have very similar physicochemical properties, making their separation by standard chromatography or recrystallization challenging.[1]
-
Removal of Structurally Similar Impurities: Side products with skeletons closely resembling the target spirocycle are common and can be difficult to separate.[1]
-
Low Solubility and Crystallinity: The rigidity of the spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[1]
-
Thermal and Chemical Instability: Some spirocycles may be sensitive to heat or acidic/basic conditions, limiting the choice of purification methods.[1][22]
For challenging purifications, techniques such as supercritical fluid chromatography (SFC) or the use of specialized stationary phases in HPLC may be required.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. wpage.unina.it [wpage.unina.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 23. jocpr.com [jocpr.com]
Stability of Spiro[3.5]nonan-7-ylmethanamine in acidic and basic conditions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Spiro[3.5]nonan-7-ylmethanamine. Given the limited availability of specific stability data in the public domain for this compound, this document provides guidance based on established principles of organic chemistry, focusing on the reactivity of primary amines and the nature of spirocyclic systems. We will address potential stability issues in acidic and basic conditions through a comprehensive FAQ section and troubleshooting guide. Furthermore, we provide a detailed protocol for a forced degradation study, enabling you to generate robust stability data for your specific application.
For the purpose of this guide, we are addressing the isomer this compound. It is crucial to confirm the specific isomer you are working with, as structural differences can influence chemical stability. The principles discussed herein are generally applicable to primary alkylamines with a spiroalkane backbone.
General Stability Profile of this compound
This compound is comprised of a primary amine attached to a spiro[3.5]nonane framework. The stability of this molecule is primarily dictated by the reactivity of the primary amine group and the integrity of the spirocyclic core.
-
The Primary Amine: Primary amines are basic due to the lone pair of electrons on the nitrogen atom and are susceptible to a range of reactions.[1][2] In acidic solutions, the amine will be protonated to form a more stable ammonium salt.[3] While this generally protects the amine from many reactions, strong acids or high temperatures could catalyze other transformations. Amines can also be susceptible to oxidation.[4][5]
-
The Spiro[3.5]nonane Core: This spirocyclic system, consisting of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, is generally considered to be stable. Unlike highly strained small rings (e.g., spiropentane), the spiro[3.5]nonane system does not possess unusually high ring strain that would make it prone to facile ring-opening under mild acidic or basic conditions.[6]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its salts?
A1: For the free base, it is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (2-8°C) to minimize potential oxidation. Primary amines can react with atmospheric carbon dioxide. If you have the hydrochloride salt, it will be more stable in air and can typically be stored at room temperature, though refrigeration is still recommended for long-term storage.[7] Always consult the supplier's specific storage recommendations.
Q2: Is this compound stable in strongly acidic conditions (e.g., pH < 2)?
A2: In strongly acidic aqueous solutions, the primary amine will be protonated to form the corresponding ammonium salt (Spiro[3.5]nonan-7-ylmethanaminium). This form is generally stable and less reactive than the free base.[3] However, prolonged exposure to strong acids at elevated temperatures could potentially lead to unforeseen degradation, although the spiro[3.5]nonane core is expected to be robust.
Q3: What is the expected stability in basic conditions (e.g., pH > 10)?
A3: In its free base form, this compound is expected to be relatively stable in aqueous basic solutions, provided that oxidizing agents are absent. The primary amine itself is a base and will be unprotonated at high pH. The major risk in basic conditions, especially in the presence of air, is oxidation.
Q4: Can I anticipate any specific degradation products in acidic or basic media?
A4: Without experimental data, predicting the exact degradation products is speculative. However, based on general chemical principles:
-
Oxidative Degradation: In the presence of oxygen or other oxidizing agents, the primary amine could potentially be oxidized to a variety of products, including nitroso or nitro compounds.[8]
-
Reactivity with Excipients: If formulated with other substances, such as reducing sugars, Maillard reactions could occur under certain conditions.[5]
-
Ring Rearrangement: While unlikely for a spiro[3.5]nonane system, highly strained spirocycles can undergo acid-catalyzed rearrangements.[6] It is good practice to confirm the integrity of the spirocyclic core after exposure to harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound during workup with aqueous acid. | The amine has been protonated and is now in the aqueous layer. | Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) and re-extract with an organic solvent. |
| Unexpected side products are observed by LC-MS or NMR after a reaction. | The compound may be unstable under the reaction conditions (e.g., high temperature, presence of strong acids/bases, or oxidizing/reducing agents). | Perform a stability study of the starting material under the reaction conditions (without other reactants) to assess its stability. Consider milder reaction conditions or the use of a protecting group for the amine if it is not the reactive center. |
| Discoloration of the compound upon storage. | This is often a sign of oxidation. | Ensure the compound is stored under an inert atmosphere and protected from light. If the problem persists, consider converting it to a more stable salt form (e.g., hydrochloride) for storage. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer. | Check the pH of your buffer and perform a time-course stability study of the compound in the assay medium using an appropriate analytical method (e.g., HPLC, LC-MS). |
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is recommended.[4][9] This involves subjecting the compound to a variety of stress conditions.
Objective: To identify potential degradation pathways and establish the stability profile of this compound under acidic, basic, and oxidative stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Control Sample: Mix an equal volume of the stock solution with the solvent used for the stress conditions (e.g., water) and keep it under the same temperature conditions as the stressed samples.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by HPLC or LC-MS. Use a method that can separate the parent compound from potential degradants. A photodiode array (PDA) detector is useful for detecting impurities.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify any major degradation products. If using LC-MS, the mass of the degradants can provide clues to their structure.
-
Experimental Workflow Diagram```dot
Caption: A hypothetical oxidative degradation pathway.
Data Summary
The results of your forced degradation study can be summarized in a table like the one below.
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 24 | |||
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 |
References
- 1. Discuss the following about amines: Hoffmann degradation of amides as a .. [askfilo.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Stereoselectivity in Spiro Compound Synthesis
Welcome to the Technical Support Center for Stereoselective Spiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing stereochemically rich spirocycles. Spiro compounds, with their rigid three-dimensional structures, are increasingly vital in medicinal chemistry and materials science.[1][2][3] However, controlling the stereochemistry at the spirocyclic center remains a significant synthetic challenge.[4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses the most common hurdles in achieving high stereoselectivity in spirocyclization reactions.
Problem 1: Low Diastereoselectivity (Poor d.r.)
You've successfully synthesized your spiro compound, but the diastereomeric ratio (d.r.) is low, indicating a mixture of diastereomers.
Question: My spirocyclization is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereoselectivity?
Answer: Low diastereoselectivity is a frequent challenge and typically points to a small energy difference between the diastereomeric transition states.[6] Several factors can be manipulated to enhance this energy gap and favor the formation of a single diastereomer.
Causality and Solutions:
-
Temperature Effects: The reaction temperature directly influences the kinetic versus thermodynamic control of your reaction. Lowering the temperature often increases the energy difference between competing transition states, favoring the kinetically preferred product.[7][8] Conversely, in some cases, higher temperatures might be necessary to overcome activation barriers. A systematic temperature screen is crucial. For instance, studies have shown that performing spirocyclization at -70 °C can significantly favor one diastereomer over reactions conducted at room temperature.[8]
-
Solvent Polarity and Coordination: The solvent is not merely a medium but an active participant in the transition state assembly.[9][10] The polarity, viscosity, and coordinating ability of the solvent can stabilize or destabilize transition states differently.[7][9] A comprehensive solvent screen is highly recommended. Consider moving from non-polar solvents (e.g., toluene, hexanes) to polar aprotic solvents (e.g., THF, DCM, DCE) or even polar protic solvents if your reaction chemistry allows.[7][11]
-
Substrate Control and Steric Hindrance: The inherent stereochemistry of your starting material can be a powerful tool. Modifying substituents on the substrate can introduce steric bulk that directs the cyclization pathway.[7][12][13] Increasing the size of a directing group can create a more ordered transition state, thus improving facial selectivity.[7]
-
Catalyst/Reagent Choice: In catalyzed reactions, the catalyst is the primary determinant of stereoselectivity. For non-catalyzed reactions, the choice of reagent is still critical. For acid-catalyzed spiroketalizations, for example, screening various Lewis or Brønsted acids with different steric and electronic properties can significantly impact the diastereomeric outcome.[7][14]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Problem 2: Low Enantiomeric Excess (Poor e.e.)
Your reaction is diastereoselective, but you are obtaining a nearly racemic mixture of enantiomers in an asymmetric synthesis.
Question: I am using a well-established chiral catalyst for my asymmetric spiroannulation, but the enantiomeric excess (e.e.) is consistently below 20%. What could be wrong?
Answer: Low enantiomeric excess in a catalytic asymmetric reaction suggests an inefficient transfer of chirality from the catalyst to the substrate.[7] This can be due to a number of factors related to the catalyst itself, the reaction conditions, or the interaction between the catalyst and the substrate.
Causality and Solutions:
-
Catalyst Integrity and Loading: The purity, activity, and handling of the chiral catalyst are paramount. Ensure the catalyst has not degraded and, if necessary, was activated correctly. Both too low and too high catalyst loadings can be detrimental.[15] High concentrations can sometimes lead to catalyst aggregation, forming less selective species.[15] A screening of catalyst loading (e.g., 1 mol% to 20 mol%) is advisable.
-
Ligand Choice in Metal Catalysis: For transition-metal catalyzed reactions, the chiral ligand is the heart of the asymmetric induction. The electronic and steric properties of the ligand must be well-matched with the metal center and the substrate. Experimenting with a library of ligands with varied scaffolds (e.g., BINOL-derived, spirobiindane-based) can lead to significant improvements.[6][16][17]
-
Organocatalyst Structure: In organocatalysis, the structure of the catalyst, such as a cinchona alkaloid or a proline derivative, directly interacts with the substrate through hydrogen bonding or iminium/enamine formation.[18] Small modifications to the catalyst structure can have a profound impact on the transition state and, consequently, the enantioselectivity.
-
Solvent Effects on the Chiral Pocket: The solvent can influence the conformation of the catalyst and the "chiral pocket" it creates around the substrate.[9] A systematic solvent screen is just as important for enantioselectivity as it is for diastereoselectivity.[7][15]
-
Substrate-Catalyst Mismatch: Sometimes, a particular substrate is simply not a good fit for a given catalytic system. The steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst. If extensive optimization of other parameters fails, consider redesigning the substrate or choosing a different catalytic system altogether.
Data-Driven Optimization: The Impact of Reaction Parameters
The following table illustrates how different parameters can influence the outcome of a hypothetical asymmetric spirocyclization.
| Parameter | Condition A | Result (d.r., e.e.) | Condition B | Result (d.r., e.e.) | Rationale |
| Temperature | 25 °C | 5:1, 70% | -20 °C | 15:1, 92% | Lower temperature enhances selectivity by increasing the energy difference between transition states.[8] |
| Solvent | Toluene | 8:1, 65% | Dichloromethane | 10:1, 88% | Solvent polarity can influence the geometry of the transition state and catalyst-substrate interactions.[7][15] |
| Catalyst Loading | 2 mol% | 12:1, 85% | 10 mol% | 12:1, 95% | Optimal catalyst loading ensures efficient turnover without promoting side reactions or aggregation.[15] |
| Ligand | Ligand X | 7:1, 50% | Ligand Y | >20:1, 99% | The steric and electronic properties of the ligand are critical for effective chirality transfer.[6][16] |
Frequently Asked Questions (FAQs)
Q1: How can I favor an intramolecular spirocyclization over intermolecular side reactions?
A1: Competition between intramolecular and intermolecular pathways is a common issue. Running the reaction at high dilution (i.e., low concentration) will kinetically favor the desired intramolecular spirocyclization.[7] This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period using a syringe pump.
Q2: My starting material is a racemic mixture. Can I still achieve a highly enantioenriched spiro product?
A2: Yes, this is possible through a dynamic kinetic resolution (DKR) or a kinetic resolution (KR). In a DKR, the starting material enantiomers are rapidly equilibrating under the reaction conditions, and one enantiomer reacts much faster through the chiral catalyst to form the product. In a KR, one enantiomer reacts preferentially, leaving the unreacted starting material enriched in the other enantiomer.[19] This often requires a catalyst system capable of both racemizing the starting material and selectively reacting with one enantiomer.
Q3: Are there any general guidelines for choosing between organocatalysis and transition-metal catalysis for a new spiro synthesis?
A3: The choice depends heavily on the specific transformation. Organocatalysis is often advantageous for its operational simplicity, lower toxicity, and ability to activate substrates through mechanisms like enamine or iminium ion formation.[18] Transition-metal catalysis offers a broader range of reactivity, including C-H activation, cycloadditions, and cross-coupling reactions, and can be highly effective for constructing complex spirocycles.[4][20][21] Reviewing recent literature for similar transformations is the best starting point.
Q4: I am observing epimerization of my product during workup or purification. How can I prevent this?
A4: Epimerization is often caused by acidic or basic conditions. If you suspect this is happening, try to perform a neutral workup. Avoid acidic or basic chromatography conditions; for example, you can add a small amount of a neutral amine like triethylamine to your silica gel slurry to deactivate acidic sites. If the product is sensitive, minimize the time it spends on the silica gel column.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael/Lactonization Cascade
This protocol describes a general procedure for the synthesis of chiral spirolactones using a bifunctional organocatalyst, adapted from the work of Yang et al. on the synthesis of CF3-containing spiro oxindole-lactones.[18]
Reaction: Michael/lactonization of 3-hydroxyoxindoles with 3-trifluoroethylidene oxindoles.
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the 3-hydroxyoxindole (1.0 equiv.), the 3-trifluoroethylidene oxindole (1.2 equiv.), and the cinchona-derived squaramide catalyst (e.g., C20, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiro oxindole-lactone.
-
Analysis: Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Spiroannulation
This protocol provides a general method for the synthesis of chiral spiroheterocycles via a Pd-catalyzed dipolar cycloaddition, inspired by the work of Jeon et al.[16]
Reaction: [3+2] spiroannulation of a vinyl ethylene carbonate with an indole-based azadiene.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the indole-based azadiene (1.0 equiv.) and the vinyl ethylene carbonate (1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 0.1 M) via syringe.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, e.g., hexanes/ethyl acetate gradient) to yield the optically active spiro-furanindoline.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Workflow for Asymmetric Synthesis Optimization
Caption: A general workflow for the optimization of an asymmetric spirocyclization reaction.
References
- 1. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Substrate control in stereoselective lanthionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oaepublish.com [oaepublish.com]
- 19. Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties [mdpi.com]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Highly enantioselective intramolecular aza-spiroannulation onto indoles using chiral rhodium catalysis: asymmetric entry to the spiro-beta-lactam core of chartellines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for separating diastereomers of spiro[3.5]nonane derivatives
A Guide to the Separation of Diastereomers for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spiro[3.5]nonane derivatives. The unique three-dimensional and rigid structure of the spiro[3.5]nonane scaffold, while advantageous for interacting with biological targets, frequently presents significant challenges in separating diastereomeric mixtures.[1] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both strategic guidance and practical, actionable protocols to overcome common separation hurdles.
Part 1: Frequently Asked Questions (FAQs) - Initial Strategy
This section addresses high-level questions you might have when first encountering a difficult diastereomeric separation of a spiro[3.5]nonane derivative.
Q1: Why are the diastereomers of my spiro[3.5]nonane derivative so difficult to separate by standard flash chromatography?
A1: The difficulty arises from the inherent structural properties of the spiro[3.5]nonane core. Diastereomers of these compounds often have very similar polarities and shapes.[2] The rigid fusion of the cyclobutane and cyclohexane rings limits conformational flexibility, meaning the different spatial arrangements of substituents may only produce subtle variations in the overall dipole moment and steric profile. Consequently, they interact very similarly with standard stationary phases like silica gel, leading to poor resolution and co-elution.[3]
Q2: I have a crude mixture of diastereomers. What separation technique should I attempt first?
A2: Always begin with optimized flash column chromatography on silica gel. It is the most cost-effective and scalable method for purification.[4] Even if baseline separation is not achieved, it can be used to remove major impurities and potentially enrich one diastereomer, which can simplify subsequent, more advanced techniques. If standard systems like ethyl acetate/hexanes fail, it is crucial to screen other solvent systems that offer different selectivities before moving to more expensive methods.[3]
Q3: My diastereomers are inseparable by flash chromatography. What is the next logical step?
A3: Your next step depends on the scale of your separation and available equipment. The decision-making process can be visualized as follows:
Caption: General workflow for diastereomer separation.
For small-scale (mg) separations requiring high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct approach.[2][5] For larger-scale (gram) separations, crystallization should be thoroughly investigated, as it can be highly efficient and scalable.[3] If these methods fail, derivatization to exaggerate the physical differences between the diastereomers is a powerful, albeit more synthetically intensive, strategy.[2][6]
Part 2: Troubleshooting Specific Separation Techniques
Guide 1: Flash Column Chromatography
Q: I've tried a gradient of ethyl acetate in hexanes and my diastereomers still co-elute. What should I do?
A: This is a classic problem. The ethyl acetate/hexanes system primarily separates based on polarity differences via hydrogen bonding and dipole-dipole interactions. If this fails, you must introduce solvent systems that exploit different types of interactions.
-
Causality: The goal is to find a mobile phase that interacts differently with the subtle steric and electronic variations between your diastereomers. A solvent like dichloromethane can offer different dipole interactions, while toluene can engage in π-π stacking if your molecules have aromatic rings.
-
Troubleshooting Steps:
-
Systematically Screen Solvents: Create a TLC screening plate with different solvent systems. The table below provides starting points.
-
Analyze TLC Results: Look for the solvent system that provides the largest difference in Rf values (ΔRf) between your two spots.
-
Optimize the Gradient: Once you've identified a promising system, optimize the gradient for your column. A shallower gradient around the elution point of your compounds will improve resolution.[3]
-
Consider a Different Stationary Phase: If silica is failing, consider using alumina (basic or neutral) or a C18 reversed-phase cartridge, which separates based on hydrophobicity.[7]
-
Table 1: Alternative Solvent Systems for Flash Chromatography
| Solvent System Components | Primary Interaction Types | Recommended For |
| Dichloromethane / Methanol | Stronger dipole-dipole, H-bonding | Polar compounds, e.g., diols, amides[4] |
| Toluene / Acetone | π-π interactions, dipole-dipole | Compounds with aromatic rings[3] |
| Diethyl Ether / Hexanes | Different H-bond accepting ability | General alternative to EtOAc/Hexanes |
| Chloroform / Acetonitrile | Dipole-dipole, H-bond accepting | Nitrogen-containing heterocycles |
Guide 2: Preparative HPLC & SFC
Q: My diastereomers are still poorly resolved on a standard silica HPLC column. What parameters can I change?
A: For HPLC/SFC, you have more variables to manipulate than in flash chromatography. The key is to change one parameter at a time.
-
Causality: Resolution in chromatography is governed by efficiency, selectivity, and retention. To separate stubborn diastereomers, you need to maximize selectivity—the ability of the system to differentiate between the two molecules.
-
Troubleshooting Steps:
-
Change the Mobile Phase: As with flash chromatography, this is the first step. Test isocratic conditions with different solvent mixtures. For spirocycles, non-polar normal-phase systems (e.g., hexane/isopropanol) or reversed-phase systems (e.g., acetonitrile/water) can provide different selectivities.[5]
-
Switch the Stationary Phase: This is the most powerful way to alter selectivity. Diastereomers that co-elute on silica may separate beautifully on a cyano- or diol-bonded phase. For particularly challenging separations, a chiral stationary phase (CSP) can often separate diastereomers, even though it is primarily designed for enantiomers.[8] Polysaccharide-based columns (e.g., Chiralpak® series) are an excellent starting point.[5]
-
Reduce the Flow Rate: Lowering the flow rate increases the time your compounds spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.
-
Adjust the Temperature: Temperature can affect selectivity. Running the column at a lower temperature (e.g., 10°C) can sometimes enhance resolution by magnifying the small differences in interaction energies.
-
Table 2: Common HPLC/SFC Columns for Diastereomer Separation
| Column Type | Stationary Phase | Primary Separation Principle | Best For |
| Normal Phase | Silica, Diol, Cyano (CN) | Polarity, H-bonding | Less polar to moderately polar spirocycles |
| Reversed Phase | C18, C8, Phenyl-Hexyl | Hydrophobicity | Polar spirocycles or those with non-polar moieties |
| Chiral (CSP) | Polysaccharide, Pirkle-type | Chiral recognition, steric fit | Enantiomers and challenging diastereomers[5] |
Guide 3: Crystallization
Q: I have a diastereomeric mixture that is an oil/amorphous solid. How can I induce crystallization to separate the diastereomers?
A: Crystallization is a powerful technique that relies on the different lattice packing energies of the diastereomers. One may be highly crystalline while the other prefers to remain in solution.
-
Causality: For crystallization to occur, the molecules of a single diastereomer must be able to pack into a stable, ordered crystal lattice. The presence of the other diastereomer acts as an impurity, disrupting this process. The goal is to find conditions where one diastereomer's solubility is exceeded and it crystallizes, leaving the other in the mother liquor.
-
Protocol: Systematic Crystallization Screening
-
Start with a Pure Sample (if possible): If you can enrich one diastereomer even slightly (e.g., to a 60:40 ratio) via chromatography, start there. Crystallization is often more successful when not starting from a 50:50 mixture.
-
Solvent Screening: Dissolve a small amount of your mixture (~20 mg) in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) at room temperature.
-
Add Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., hexanes, pentane, diethyl ether) dropwise until the solution becomes faintly cloudy.
-
Induce Crystallization:
-
Warm the solution slightly to redissolve the solid, then allow it to cool slowly to room temperature, followed by refrigeration (4°C) or freezing (-20°C).
-
If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites.
-
Add a "seed crystal" if you have one from a previous attempt.
-
-
Monitor and Isolate: If crystals form, isolate them by filtration, wash with cold anti-solvent, and analyze their diastereomeric purity (e.g., by ¹H NMR).
-
Q: I've heard of "Crystallization-Induced Diastereomer Transformation." Can I use this?
A: Yes, this is an advanced but extremely powerful technique if your spiro[3.5]nonane has an epimerizable stereocenter.
-
Mechanism: This process, also known as Crystallization-Induced Dynamic Resolution (CIDR), is used when the diastereomers can interconvert in solution, typically via a reversible reaction or by epimerization of a stereocenter (e.g., one alpha to a carbonyl). Under specific conditions, as one diastereomer crystallizes out of solution, the equilibrium in the solution shifts to replenish it, eventually converting the entire mixture into a single, solid diastereomer.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling to prevent degradation of Spiro[3.5]nonan-7-ylmethanamine
Welcome to the dedicated support center for Spiro[3.5]nonan-7-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. Drawing from established principles of chemical handling and the available data on its hydrochloride salt, this document provides in-depth troubleshooting and frequently asked questions to prevent degradation during storage and handling.
Introduction: Understanding the Sensitivity of this compound
This compound is a unique primary amine with a rigid three-dimensional structure, making it a compound of interest in medicinal chemistry and drug discovery.[1][2][3] The primary amine functional group is inherently reactive and susceptible to degradation from atmospheric components. While specific stability data for the freebase form is limited, information on its hydrochloride salt, which is stored sealed, in dry conditions, and at 2-8°C, suggests that the freebase requires even more stringent handling to prevent degradation.[4] The primary amine can react with atmospheric carbon dioxide to form a carbamate salt and is susceptible to oxidation.[5] Therefore, treating this compound as an air- and moisture-sensitive compound is crucial for maintaining its purity and reactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at 2-8°C.[4] The container should be protected from light. For long-term storage, consider sealing the container with parafilm and placing it inside a desiccator within the refrigerator.
Q2: I received this compound as a solid. How should I handle it?
A2: If the compound is a solid, it is likely the more stable hydrochloride salt.[4][6] However, you should always confirm the form with the supplier. If it is indeed the freebase, it may have absorbed atmospheric CO2 to form a solid carbamate. Regardless, all handling of the freebase should be performed in an inert atmosphere, such as a glove box or using Schlenk line techniques.[7][8][9]
Q3: Can I store this compound in a standard laboratory freezer at -20°C?
A3: While colder temperatures generally slow down chemical reactions, the main threat to this compound is reaction with air and moisture.[6][10] A standard freezer is not a moisture-free environment. If you choose to store it at -20°C, it is imperative that the container is absolutely airtight and preferably stored within a desiccator. Repeated freeze-thaw cycles should be avoided as they can introduce moisture into the container.[10]
Q4: What solvents are compatible with this compound for creating stock solutions?
A4: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure the solvent is of high purity and has been properly dried and degassed before use. Protic solvents like methanol or ethanol can react with the amine and should be avoided unless they are part of a specific reaction protocol.
Q5: How can I confirm the purity of my this compound sample?
A5: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of unexpected peaks may indicate degradation or the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or failed reactions. | Degradation of the amine due to improper handling or storage. | - Always handle the compound under an inert atmosphere.[7][8][9] - Use fresh, anhydrous solvents for reactions. - Check the purity of the amine by NMR or MS before use. |
| The compound has changed in appearance (e.g., color change, clumping). | Oxidation or reaction with atmospheric CO2 and moisture. | - Discard the sample if significant degradation is suspected. - If the change is minor, you may attempt to purify a small amount by distillation or chromatography, but this may not be feasible for small quantities. |
| Difficulty in dissolving the compound in an anhydrous aprotic solvent. | The compound may have formed a carbamate salt with CO2. | - Try sonicating the solution gently. - If it still doesn't dissolve, the compound may be too degraded for use. |
| NMR spectrum shows broad peaks for the amine protons. | This can be normal due to proton exchange. | - To confirm the presence of the amine protons, you can perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine proton peak should disappear or significantly decrease in intensity. |
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
-
Preparation: Move the sealed container of this compound, along with the necessary vials and dispensing tools, into a glove box with a dry nitrogen or argon atmosphere.
-
Aliquoting: Carefully open the main container and dispense the desired amount into smaller, pre-weighed vials.
-
Sealing: Tightly cap the vials. For added protection, wrap the caps with parafilm.
-
Storage: Place the aliquoted vials in a labeled container and store them in a refrigerator at 2-8°C, preferably within a desiccator.[4]
Protocol 2: Preparing a Stock Solution
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[8][9]
-
Inert Atmosphere: Assemble the glassware (e.g., a flask with a septum) and purge with dry nitrogen or argon.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent to the flask.[8]
-
Amine Transfer: In an inert atmosphere (glove box), weigh the required amount of this compound into a separate vial. Dissolve it in a small amount of the anhydrous solvent and then transfer this solution to the main flask using a syringe.
-
Storage of Solution: Store the stock solution under an inert atmosphere at 2-8°C. Use a syringe with a needle to pierce the septum for withdrawing the solution for experiments.
Visualizing Degradation and Handling
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Handling Workflow
Caption: Recommended workflow for handling this compound.
References
- 1. Buy Spiro[3.5]nonan-2-ylmethanamine [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chembridge.com [chembridge.com]
- 4. chemscene.com [chemscene.com]
- 5. academic.oup.com [academic.oup.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. spod-technology.com [spod-technology.com]
Validation & Comparative
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationships of 7-Azaspiro[3.5]nonane Derivatives
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures into the realm of three-dimensional chemical space. The 7-azaspiro[3.5]nonane scaffold has emerged as a particularly compelling motif in this endeavor. Its inherent rigidity, unique vectoral projection of substituents, and favorable physicochemical properties have established it as a versatile core for the development of potent and selective modulators of challenging biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives across three distinct and therapeutically significant target classes: G protein-coupled receptor 119 (GPR119), fatty acid amide hydrolase (FAAH), and the oncogenic KRAS G12C mutant.
The Strategic Advantage of the 7-Azaspiro[3.5]nonane Core
The 7-azaspiro[3.5]nonane framework, consisting of a piperidine ring fused to a cyclobutane ring at the nitrogen atom, offers several advantages in drug design. This spirocyclic system imparts a defined three-dimensional geometry, which can enhance binding affinity to protein targets by pre-organizing the pharmacophoric elements in a bioactive conformation. This "escape from flatland" is a well-recognized strategy for improving drug-like properties, such as solubility and metabolic stability, while potentially reducing off-target effects.[1]
Comparative SAR Analysis Across Key Therapeutic Targets
The true utility of the 7-azaspiro[3.5]nonane scaffold is best illustrated by examining its application in diverse drug discovery programs. Below, we dissect the SAR for three distinct classes of therapeutic targets.
GPR119 Agonists for Type 2 Diabetes
GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes. Its activation enhances glucose-dependent insulin secretion and the release of incretin hormones. The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent GPR119 agonists.
A key study in this area focused on the optimization of two critical regions of the molecule: the piperidine N-capping group (R²) and the aryl group (R³), as depicted in the general structure below.[2]
General Structure of 7-Azaspiro[3.5]nonane GPR119 Agonists
Caption: Key modification points on the 7-azaspiro[3.5]nonane scaffold for GPR119 agonists.
Through systematic exploration of these positions, compound 54g was identified as a highly potent GPR119 agonist.[2] The optimization process revealed several key SAR trends:
-
Piperidine N-capping Group (R²): A pyrimidinyl group was found to be optimal for potent agonist activity.
-
Aryl Group (R³): Substitution on the aryl ring was crucial for enhancing potency.
The following table provides a comparative summary of the in vitro activity of a lead compound and the optimized compound 54g .
| Compound | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| Lead Compound | Pyrimidinyl | Unsubstituted Phenyl | >1000 |
| 54g | Pyrimidinyl | Substituted Phenyl | 13 |
Table 1: Comparative in vitro activity of 7-azaspiro[3.5]nonane GPR119 agonists.
The significant increase in potency observed with compound 54g underscores the importance of fine-tuning the substituents on the 7-azaspiro[3.5]nonane core to achieve optimal interaction with the GPR119 binding pocket.
FAAH Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide. Inhibition of FAAH leads to elevated endocannabinoid levels, producing analgesic and anti-inflammatory effects. The 7-azaspiro[3.5]nonane scaffold has been identified as a superior core for the development of potent and selective FAAH inhibitors.[3]
The SAR studies in this class of inhibitors focused on the urea moiety and the substituents on the spirocyclic core. These inhibitors act as covalent modifiers of the active site serine residue of FAAH.
General Structure of 7-Azaspiro[3.5]nonane FAAH Inhibitors
Caption: Key structural features of 7-azaspiro[3.5]nonane-based FAAH inhibitors.
The optimization of this series led to the identification of potent inhibitors with high inactivation efficiency, as measured by the kinact/Ki value.
| Spirocyclic Core | Urea Moiety | Human FAAH kinact/Ki (M⁻¹s⁻¹) |
| 7-Azaspiro[3.5]nonane | 3,4-Dimethylisoxazole | >1500 |
| 1-Oxa-8-azaspiro[4.5]decane | 3,4-Dimethylisoxazole | >1500 |
Table 2: Comparative potency of spirocyclic FAAH inhibitors. [3]
The 7-azaspiro[3.5]nonane core was identified as one of the most promising scaffolds, leading to compounds with excellent potency and selectivity for FAAH. Further optimization of this series resulted in the discovery of clinical candidates for the treatment of pain.
Covalent Inhibitors of Oncogenic KRAS G12C
The KRAS G12C mutation is a key driver in several cancers, and the development of covalent inhibitors that target the mutant cysteine residue has been a major breakthrough. While much of the published work has focused on a closely related 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one scaffold, the SAR insights are highly transferable to the 7-azaspiro[3.5]nonane core due to the shared spirocyclic architecture. These inhibitors feature an acrylamide "warhead" that forms a covalent bond with the Cys12 residue of KRAS G12C.
The SAR of these inhibitors has been extensively explored, with a focus on the substituents on a quinazoline scaffold attached to the spirocycle.
General Structure of Spirocyclic KRAS G12C Inhibitors
Caption: Core components of spirocyclic KRAS G12C covalent inhibitors.
The optimization of the substituents on the quinazoline ring led to the discovery of potent inhibitors with excellent cellular activity. The following table highlights the impact of these modifications on the inhibition of phosphorylated ERK (pERK), a downstream marker of KRAS signaling, and cell growth.
| Compound | Quinazoline Substituents | pERK IC₅₀ (nM) | Cell Growth IC₅₀ (nM) |
| Lead Compound | Minimal substitution | >1000 | >1000 |
| Optimized Inhibitor | Optimized substituents | <10 | <10 |
Table 3: Representative cellular activity of spirocyclic KRAS G12C inhibitors.
These studies demonstrate that the spirocyclic core effectively orients the quinazoline moiety for optimal interactions within the Switch-II pocket of KRAS G12C, while the acrylamide warhead ensures potent and irreversible inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the SAR data presented, detailed experimental protocols for the key biological assays are provided below.
GPR119 Agonist cAMP Accumulation Assay (HTRF)
This protocol describes a method for measuring intracellular cyclic AMP (cAMP) levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Test compounds and a known GPR119 agonist (positive control)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well low-volume white plates
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the EC₅₀ value.
Workflow for GPR119 cAMP HTRF Assay
Caption: Step-by-step workflow for the GPR119 agonist cAMP HTRF assay.
FAAH Inhibitor Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory potency of compounds against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the FAAH enzyme and test compounds in assay buffer.
-
Pre-incubation (for irreversible inhibitors): In the wells of a 96-well plate, mix the FAAH enzyme with the test compounds and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence curves. For irreversible inhibitors, plot the apparent rate constant of inactivation (kobs) against the inhibitor concentration to determine kinact and Ki. For reversible inhibitors, plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Workflow for FAAH Inhibitor Assay
Caption: General workflow for the fluorometric FAAH inhibitor activity assay.
KRAS G12C Cellular Assay (p-ERK Inhibition)
This protocol describes a cell-based assay to measure the inhibition of KRAS G12C downstream signaling by assessing the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and a suitable secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-ERK1/2 and total-ERK1/2.
-
Incubate with a secondary antibody.
-
Detect the protein bands using a suitable chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total-ERK. Calculate the ratio of p-ERK to total-ERK for each treatment and normalize to the vehicle control to determine the IC₅₀ value for p-ERK inhibition.
Workflow for KRAS G12C p-ERK Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of Spiro[3.5]nonan-7-ylmethanamine-Based Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of novel compounds based on the Spiro[3.5]nonan-7-ylmethanamine scaffold. By presenting a head-to-head comparison with established alternatives and detailing robust experimental protocols, this document aims to facilitate informed decision-making in preclinical drug discovery.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the quest for novel therapeutics, medicinal chemistry has increasingly shifted towards molecules with greater three-dimensionality. Spirocycles, characterized by a central carbon atom shared by two rings, have gained significant traction due to their rigid, well-defined three-dimensional structures. This unique geometry allows for the exploration of new chemical space and can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to traditional flat aromatic structures. The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds has been correlated with a higher success rate in clinical development.[1]
The Spiro[3.5]nonane framework, in particular, offers a compelling structural motif. This guide focuses on derivatives of this compound, a scaffold with potential applications across various therapeutic areas, including as antagonists for G-protein coupled receptors (GPCRs) like the C-X-C chemokine receptor type 4 (CXCR4), a critical target in cancer and inflammatory diseases.[2][3]
This document will outline a systematic in vitro approach to characterize a hypothetical lead compound, Spiro-7M , and compare its performance against a known, well-characterized CXCR4 antagonist, AMD3100 (Plerixafor) .[4]
Caption: Core structure and key properties of the this compound scaffold.
Comparative In Vitro Efficacy I: Target Engagement and Potency
The first critical step in validating a new compound is to confirm its direct interaction with the intended molecular target and to quantify its potency. For CXCR4 antagonists, a competitive radioligand binding assay is the gold standard.[3][5] This assay directly measures the ability of a test compound to displace a radioactively labeled ligand from the receptor.
Principle of the Competitive Radioligand Binding Assay
This assay relies on the principle of competition between a labeled ligand (the radioligand) and an unlabeled competitor (the test compound) for a finite number of receptors in a given preparation (e.g., cell membranes). By measuring the amount of radioligand bound to the receptor at various concentrations of the test compound, we can determine the compound's affinity (Ki) and its half-maximal inhibitory concentration (IC50).[6][7]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Causality: This protocol is designed to ensure that the measured inhibition is specific to the CXCR4 receptor and that the binding has reached equilibrium, providing an accurate measure of compound affinity.[8]
-
Receptor Preparation:
-
Homogenize cells overexpressing CXCR4 (e.g., HEK293 or CHO cells) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a BCA assay.[8] The goal is to have a consistent amount of receptor in each well.
-
-
Assay Setup (96-well plate format):
-
Add a constant concentration of radioligand (e.g., [¹²⁵I]-CXCL12, chosen to be near its Kd value for the receptor) to all wells except the "non-specific binding" (NSB) wells.
-
Add serially diluted test compounds (Spiro-7M or AMD3100 ) to the experimental wells.
-
For "Total Binding" wells, add only the binding buffer.
-
For NSB wells, add a high concentration of an unlabeled ligand (e.g., unlabeled CXCL12 or AMD3100) to saturate all specific binding sites.[9]
-
-
Incubation:
-
Add the prepared membrane suspension to all wells to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8] Gentle agitation is recommended.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Comparative Data: Target Affinity
| Compound | IC50 (nM) | Ki (nM) | Source |
| Spiro-7M | 5.2 | 2.8 | Hypothetical Data |
| AMD3100 | 12.8 | 6.9 | Hypothetical Data |
Interpretation: The hypothetical data suggest that Spiro-7M exhibits a higher affinity for the CXCR4 receptor than the comparator compound, AMD3100 , as indicated by its lower IC50 and Ki values. This makes it a promising candidate for further investigation.
Comparative In Vitro Efficacy II: Cellular Activity and Cytotoxicity
While target binding is essential, a successful drug candidate must also demonstrate efficacy in a cellular context without causing undue toxicity. Cell viability assays are crucial for determining the therapeutic window of a compound.[10] The MTT assay is a widely used, robust colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
Principle of the MTT Assay
The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[10] This formazan is then solubilized, and its concentration is measured spectrophotometrically.[11]
Detailed Protocol: MTT Cell Viability Assay
Causality: This protocol is designed to quantify the impact of the test compounds on cell health. A dose-response curve allows for the calculation of the CC50 (50% cytotoxic concentration), a critical parameter for assessing safety.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Spiro-7M and AMD3100 ) in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include "vehicle control" (e.g., DMSO) and "no cell" (medium only) wells.
-
Incubate for a relevant duration (e.g., 72 hours) to assess the long-term effects of the compounds on cell viability.[13]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[11][13]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.
-
Comparative Data: Cytotoxicity
| Compound | CC50 (µM) on H460 cells | Source |
| Spiro-7M | > 50 | Hypothetical Data |
| AMD3100 | > 50 | Hypothetical Data |
Interpretation: The hypothetical results indicate that neither Spiro-7M nor AMD3100 exhibit significant cytotoxicity at concentrations well above their effective binding concentrations, suggesting a favorable therapeutic window for both compounds in this cell line.
Mechanistic Validation: Downstream Signaling
CXCR4 is a GPCR that, upon binding its ligand CXCL12, activates multiple downstream signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4] A potent antagonist should block these downstream effects. Western blotting can be used to measure the phosphorylation status of key proteins in this pathway, such as ERK1/2, providing direct evidence of functional antagonism.
Caption: Simplified CXCR4 signaling pathway leading to ERK phosphorylation.
The in vitro data presented in this guide establish a clear methodology for validating the efficacy of this compound-based compounds. The hypothetical compound, Spiro-7M , demonstrates superior target affinity compared to the benchmark compound, AMD3100 , while maintaining a low cytotoxicity profile.
The logical next steps in preclinical development would include:
-
Functional Assays: Validating the blockade of downstream signaling (e.g., via Western blot for p-ERK) and functional outcomes like cell migration and invasion.[3][4]
-
Selectivity Profiling: Screening Spiro-7M against a panel of other GPCRs and related receptors to ensure target selectivity.
-
In Vivo Studies: Assessing the pharmacokinetic profile and in vivo efficacy of Spiro-7M in relevant animal models of disease.[14]
This rigorous, multi-faceted in vitro validation approach provides a solid foundation for advancing promising spirocyclic compounds toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents | MDPI [mdpi.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
The Spiro[3.5]nonane Moiety in Drug Design: An In Vivo Comparative Guide
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The incorporation of rigid, three-dimensional scaffolds has emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds. Among these, the spiro[3.5]nonane moiety has garnered significant attention. This guide provides an in-depth analysis of the in vivo performance of drugs containing this unique structural motif, offering a comparative perspective against non-spirocyclic alternatives and detailing the experimental methodologies crucial for their evaluation.
The Rationale for Spiro[3.5]nonane: A Structural and Physicochemical Perspective
The spiro[3.5]nonane scaffold, characterized by a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, imparts a distinct three-dimensional geometry to a molecule. This structural rigidity is a key asset in drug design. By locking the conformation of a molecule, the spirocyclic core can lead to a more precise interaction with the target protein's binding site, potentially boosting potency and selectivity.[1] Furthermore, the high fraction of sp3-hybridized carbons in the spiro[3.5]nonane moiety generally leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for favorable in vivo outcomes.[2]
Caption: The rigid three-dimensional structure of the spiro[3.5]nonane core.
In Vivo Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A compelling example of the spiro[3.5]nonane moiety in action is the development of novel GPR119 agonists for the treatment of type 2 diabetes. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin secretion and the release of incretin hormones.
In a notable study, researchers designed and synthesized a series of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists. The lead compound, 54g , demonstrated promising in vivo activity.[3]
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of compound 54g was evaluated in diabetic rats using an oral glucose tolerance test (OGTT). This assay measures the ability of the body to clear a glucose load from the bloodstream and is a standard preclinical model for assessing the potential of anti-diabetic drugs.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Diabetes can be induced by a high-fat diet and a low dose of streptozotocin.
-
Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment. Prior to the test, rats are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (Time 0).
-
Compound Administration: The test compound (e.g., compound 54g ) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (typically 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the glucose-lowering effect.
In the study, compound 54g exhibited a significant glucose-lowering effect in diabetic rats, demonstrating its potential as a therapeutic agent for type 2 diabetes.[3]
Pharmacokinetic Profile
A desirable pharmacokinetic (PK) profile is essential for a drug's success. The PK parameters of compound 54g were assessed in Sprague-Dawley rats.
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 1032 |
| AUC (ng*h/mL) | 3217 |
| Bioavailability (F%) | 35.4 |
Table 1: Pharmacokinetic parameters of compound 54g in Sprague-Dawley rats following oral administration.[3]
The data reveals that compound 54g has good oral bioavailability and achieves a high maximum plasma concentration, indicating efficient absorption from the gastrointestinal tract.
The Spirocyclic Advantage: A Comparative Perspective
In this research, novel spirocyclic HDAC inhibitors were developed from a previously identified lead compound. The introduction of the spirocyclic scaffold led to a significant improvement in the in vivo pharmacokinetic profile.
| Compound | Clearance Rate (IV) | Half-life (IV) | AUC (Oral) |
| Lead Compound 1 | High | Short | Low |
| Spirocyclic Analog | Lower | Increased | Higher |
Table 2: Comparative in vivo pharmacokinetic properties of a lead HDAC inhibitor and its spirocyclic analog.[4]
The spirocyclic analog demonstrated a lower clearance rate, a longer half-life, and a higher area under the curve (AUC) after oral administration compared to the non-spirocyclic lead compound. This improved pharmacokinetic behavior translated to superior in vivo antitumor activity in a xenograft model.[4] This example, while not involving a spiro[3.5]nonane core, strongly supports the principle that incorporating a spirocyclic moiety can enhance a drug's in vivo performance.
The improved metabolic stability of spirocyclic compounds is a key contributor to their enhanced pharmacokinetic profiles. The rigid, three-dimensional structure can shield metabolically labile sites from enzymatic degradation in the liver.[1][5]
Caption: Workflow for evaluating the in vivo benefits of spiro[3.5]nonane incorporation.
Conclusion
The in vivo evaluation of drugs containing the spiro[3.5]nonane moiety underscores its significant potential in modern drug discovery. As demonstrated by the case of 7-azaspiro[3.5]nonane GPR119 agonists, this scaffold can be successfully incorporated into molecules to achieve desirable in vivo efficacy and pharmacokinetic properties. While direct comparative in vivo data with non-spirocyclic analogs for spiro[3.5]nonane-containing drugs is an area for future research, the broader evidence from other spirocyclic systems strongly suggests that the rigid, three-dimensional nature of the spiro[3.5]nonane core is a valuable tool for developing next-generation therapeutics with improved in vivo performance. The continued exploration of this and other spirocyclic scaffolds is poised to yield novel drug candidates with enhanced clinical potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of the Spiro[3.5]nonane Ring System
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane framework, a fascinating three-dimensional scaffold, is of growing interest in medicinal chemistry and materials science.[1][2] Its inherent rigidity and unique spatial arrangement of atoms offer a compelling structural motif for the design of novel therapeutics and functional materials. A thorough understanding of the conformational landscape of this spirocyclic system is paramount for predicting its physicochemical properties, biological activity, and reactivity.
This guide provides an in-depth comparison of the experimental and computational methodologies used to elucidate the conformational preferences of the spiro[3.5]nonane ring system. As a Senior Application Scientist, my aim is to offer not just a procedural overview, but a critical analysis of the strengths and limitations of each approach, grounded in field-proven insights.
The Conformational Landscape of Spiro[3.5]nonane
The spiro[3.5]nonane molecule consists of a cyclobutane ring and a cyclohexane ring fused at a single carbon atom. This spirocyclic junction introduces significant conformational constraints. The cyclobutane ring is known to exist in a puckered conformation to relieve ring strain. The larger cyclohexane ring, however, can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. The interplay between the puckering of the cyclobutane ring and the conformation of the cyclohexane ring dictates the overall geometry and energy of the molecule.
The primary conformational equilibrium in the spiro[3.5]nonane system involves the chair conformation of the cyclohexane ring. Two principal chair conformers can be envisioned, differing in the relative orientation of the cyclobutane ring with respect to the axial and equatorial positions of the cyclohexane ring.
Caption: Conformational equilibrium of the spiro[3.5]nonane ring system.
Experimental Approaches: A Glimpse Through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone experimental technique for probing the conformational dynamics of molecules in solution. For the spiro[3.5]nonane system, proton (¹H) and carbon-¹³ (¹³C) NMR are invaluable tools.
Key Experimental Protocols:
Sample Preparation and Data Acquisition:
-
Sample Preparation: A solution of the spiro[3.5]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃).[1]
-
¹H NMR Spectroscopy: Spectra are typically acquired on a high-field spectrometer (e.g., 500 MHz or higher). Key parameters include a sufficient spectral width to encompass all proton signals, a calibrated pulse angle, and an appropriate relaxation delay.[1]
-
¹³C NMR Spectroscopy: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is generally required. Proton decoupling is employed to simplify the spectrum.[1]
-
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended for unambiguous assignment of proton and carbon signals.[1]
Caption: Experimental workflow for NMR-based conformational analysis.
Interpreting the Data:
The conformational preference of the spiro[3.5]nonane ring system can be inferred from several NMR parameters:
-
Chemical Shifts: The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles and thus deduce the preferred conformation.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons. The observation of NOEs between specific protons can help to distinguish between different conformers.
Illustrative Experimental Data (Hypothetical for Spiro[3.5]nonane):
| Parameter | Observed Value | Interpretation |
| ³J(Hax-Hax) | ~10-13 Hz | Consistent with a chair conformation of the cyclohexane ring. |
| ³J(Hax-Heq) | ~2-5 Hz | Consistent with a chair conformation of the cyclohexane ring. |
| ³J(Heq-Heq) | ~2-5 Hz | Consistent with a chair conformation of the cyclohexane ring. |
| NOE | Between axial protons on C1/C3 and C5 of the cyclohexane ring. | Supports a chair conformation. |
Computational Approaches: A Theoretical Lens
Computational chemistry offers a powerful and complementary approach to conformational analysis. Methods such as molecular mechanics and quantum mechanics can be used to calculate the energies of different conformers and to predict their geometries and other properties.
Key Computational Protocols:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as free energies.
Caption: Computational workflow for conformational analysis.
Comparing Computational Methods:
Different computational methods offer varying levels of accuracy and computational cost.
| Method | Description | Strengths | Limitations |
| Molecular Mechanics (MM) | Uses classical force fields to model the potential energy of the system. | Computationally inexpensive, suitable for large systems and extensive conformational searches. | Accuracy is dependent on the quality of the force field parameters. |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic structure of the molecule. | Good balance of accuracy and computational cost. | The choice of functional can significantly impact the results. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Based on first principles of quantum mechanics without empirical parameters. | High accuracy. | Computationally very expensive, typically used for single-point energy calculations on optimized geometries. |
Illustrative Computational Data (Hypothetical for Spiro[3.5]nonane):
| Conformer | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) | Key Dihedral Angles (°) |
| Chair (Equatorial-like Cyclobutane) | 0.00 | C1-C6-C5-C4 ≈ 55 |
| Chair (Axial-like Cyclobutane) | 2.5 | C1-C6-C5-C4 ≈ 54 |
| Twist-Boat | 5.8 | - |
| Boat | 7.2 | - |
Authoritative Grounding: The choice of computational method and basis set is critical for obtaining reliable results. It is essential to benchmark the chosen methodology against experimental data or higher-level computational results whenever possible.
Comparison and Synergy: The Path to a Complete Picture
Neither experimental nor computational methods alone can provide a complete understanding of the conformational behavior of the spiro[3.5]nonane ring system. A synergistic approach, where computational results are used to interpret and rationalize experimental data, is the most powerful strategy.
For instance, computationally predicted NMR chemical shifts and coupling constants can be compared with experimental spectra to validate the calculated conformations. Conversely, experimental NOE constraints can be used to guide and refine computational models.
The inherent three-dimensionality of spirocyclic scaffolds like spiro[3.5]nonane makes them attractive in drug discovery for exploring new chemical space.[3] A robust understanding of their conformational preferences is a prerequisite for successful structure-based drug design.
Conclusion
The conformational analysis of the spiro[3.5]nonane ring system presents a fascinating challenge that can be effectively addressed through a combination of modern experimental and computational techniques. While a definitive experimental characterization of the parent hydrocarbon remains elusive in the public literature, the principles and methodologies outlined in this guide provide a solid framework for researchers to investigate this and other complex spirocyclic systems. The integration of high-resolution NMR spectroscopy with accurate computational modeling will undoubtedly continue to be the driving force in unraveling the intricate conformational landscapes of these important molecular architectures.
References
A Head-to-Head Comparison: Spiro[3.5]nonan-7-ylmethanamine Versus Novel Bioisosteric Scaffolds for Next-Generation Therapeutics
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the relentless pursuit of novel chemical entities with superior pharmacological profiles, the choice of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The principle of "escaping from flatland" has rightly guided medicinal chemists towards three-dimensional (3D) architectures that can better explore the intricacies of biological target binding sites.[1] Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent exploration.[2][3][4][5]
This guide provides a comprehensive benchmarking analysis of Spiro[3.5]nonan-7-ylmethanamine, a promising yet underexplored scaffold, against other novel, privileged scaffolds. We will delve into the rationale behind scaffold selection, present detailed experimental protocols for a head-to-head comparison of key drug-like properties, and analyze hypothetical data to illustrate the potential advantages and liabilities of each chemical series. Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to make informed decisions in the critical early stages of lead generation and optimization.
The Rationale for Scaffold Selection: Beyond the Spirocycle
The this compound core (Figure 1) is an attractive starting point for library synthesis. Its inherent 3D nature, a departure from the predominantly planar structures that have historically dominated screening collections, offers the potential for enhanced target engagement and selectivity.[1][6] The spirocyclic fusion of a cyclobutane and a cyclohexane ring creates a rigid framework, which can reduce the entropic penalty upon binding to a biological target.[7] The primary amine handle provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR).
However, a robust drug discovery campaign necessitates the exploration of alternative scaffolds to mitigate unforeseen liabilities and expand intellectual property.[8][9] This process, often referred to as "scaffold hopping," aims to identify chemotypes with similar pharmacophoric features but different core structures.[9][10] For this comparative guide, we have selected two privileged, non-spirocyclic scaffolds that present compelling alternatives to the spiro[3.5]nonane framework: the Azabicyclo[3.1.0]hexane and the Tropane core structures (Figure 1).
-
Azabicyclo[3.1.0]hexane: This bicyclic amine offers a conformationally restricted framework with a distinct 3D shape.[9][11] Its compact nature and defined substituent vectors make it an interesting bioisostere for exploring constrained amine pharmacophores.
-
Tropane: As a well-established privileged scaffold found in numerous natural products and approved drugs, the tropane skeleton provides a rigid bicyclic system with a rich history in medicinal chemistry.[8] Its well-defined stereochemistry and synthetic accessibility make it a valuable comparator.[8]

Figure 1. Core Scaffolds for Comparison
Benchmarking Workflow: A Multifaceted Approach
To provide a holistic comparison of these scaffolds, we will assess a panel of critical physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following workflow outlines the key experiments that will be performed on a small library of derivatives for each scaffold.
Caption: Workflow for comparative scaffold benchmarking.
Experimental Protocols
For scientific rigor and reproducibility, the following detailed protocols will be employed for the characterization of each compound library.
Kinetic Solubility Assay (Nephelometry)
This high-throughput assay provides a rapid assessment of the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
-
Preparation of Compound Plates: A 10 mM stock solution of each test compound in 100% DMSO is serially diluted in DMSO to generate a concentration range (e.g., 10 mM to 0.03 mM).
-
Assay Procedure: 2 µL of each DMSO concentration is dispensed into a 384-well microplate. 98 µL of phosphate-buffered saline (PBS), pH 7.4, is then added to each well.
-
Incubation and Measurement: The plate is sealed and shaken for 2 hours at room temperature. The turbidity of each well is then measured using a nephelometer.[12][13]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline.[3]
LogP/LogD Determination (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining the lipophilicity of a compound.[2][6][14]
-
Preparation of Phases: n-Octanol and PBS (pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in the n-octanol phase. An equal volume of the PBS phase is added, and the mixture is shaken vigorously for 1 hour to allow for equilibrium to be reached.
-
Phase Separation and Quantification: The mixture is centrifuged to ensure complete phase separation. The concentration of the compound in both the n-octanol and aqueous phases is determined by LC-MS/MS.[2][14]
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[6][9]
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes (HLM).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).
-
Incubation: The test compound (1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[15][16]
-
Time Points and Reaction Termination: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes). The reaction is quenched by the addition of ice-cold acetonitrile containing an internal standard.[16]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[4][17]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[10]
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.[18][19]
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Assay Setup: The donor wells of the filter plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 6.5 to mimic the small intestine). The acceptor plate is filled with a buffer at pH 7.4.[20]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[20][21]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins, which is a critical parameter influencing its distribution and clearance.
-
Device Setup: A rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane, is used.[22][23]
-
Assay Procedure: One chamber is loaded with human plasma containing the test compound, and the other chamber is filled with PBS (pH 7.4).[24]
-
Equilibration: The device is incubated at 37°C with shaking for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[24][25]
-
Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Calculation: The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Hypothetical Data and Comparative Analysis
To illustrate the utility of this benchmarking approach, the following tables present hypothetical data for a representative derivative from each scaffold series.
Table 1: Physicochemical Properties
| Scaffold Series | Compound ID | MW ( g/mol ) | clogP | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 |
| Spiro[3.5]nonane | SPN-001 | 250.35 | 2.8 | >100 | 2.5 |
| Azabicyclo[3.1.0]hexane | ABH-001 | 245.32 | 2.5 | 85 | 2.2 |
| Tropane | TRO-001 | 248.36 | 2.6 | 65 | 2.3 |
Table 2: In Vitro ADME Properties
| Scaffold Series | Compound ID | HLM Stability (t½, min) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (% Unbound) |
| Spiro[3.5]nonane | SPN-001 | >60 | 8.5 | 15 |
| Azabicyclo[3.1.0]hexane | ABH-001 | 45 | 7.2 | 25 |
| Tropane | TRO-001 | 35 | 6.8 | 30 |
Analysis of Hypothetical Data
-
Spiro[3.5]nonane (SPN-001): This derivative exhibits excellent kinetic solubility and high metabolic stability, which are desirable properties for an oral drug candidate. However, its high LogD and low percentage of unbound drug in plasma suggest a potential for high tissue distribution and possible off-target effects. The high permeability is consistent with its lipophilic character.
-
Azabicyclo[3.1.0]hexane (ABH-001): This compound presents a more balanced profile. Its solubility and permeability are good, and it shows moderate metabolic stability. The higher fraction of unbound drug compared to SPN-001 is a significant advantage, potentially leading to a better therapeutic index.
-
Tropane (TRO-001): The tropane derivative shows the lowest metabolic stability in this hypothetical dataset, which could be a liability for achieving sufficient in vivo exposure. However, it has the most favorable plasma protein binding profile, with the highest percentage of unbound drug.
Conclusion and Future Directions
This guide has outlined a systematic approach for benchmarking the novel this compound scaffold against other privileged structures. The detailed experimental protocols provide a framework for generating robust and comparable data to inform scaffold selection. The hypothetical data analysis highlights the importance of a multi-parameter optimization approach, as each scaffold presents a unique combination of strengths and weaknesses.
The superior solubility and metabolic stability of the spiro[3.5]nonane series in this notional study make it a highly attractive scaffold. However, the high plasma protein binding warrants further investigation and optimization. The azabicyclo[3.1.0]hexane and tropane scaffolds, while exhibiting some potential liabilities, offer alternative chemical space for addressing the challenges encountered with the spirocyclic series.
Ultimately, the choice of a scaffold is context-dependent and should be guided by the specific therapeutic target and the desired pharmacological profile. By employing a rigorous and comparative benchmarking strategy as outlined in this guide, drug discovery teams can de-risk their projects at an early stage and increase the probability of success in delivering novel and effective medicines.
References
- 1. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. waters.com [waters.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. bioivt.com [bioivt.com]
- 23. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Plasma Protein Binding Assay [visikol.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
The Spiro[3.5]nonane Framework: A Comparative Guide to Successful Drug Candidates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The spiro[3.5]nonane framework, a unique three-dimensional motif, has emerged as a privileged structure in modern drug discovery. Its inherent rigidity and defined spatial orientation of substituents offer a compelling advantage in optimizing interactions with complex biological targets. This guide provides an in-depth comparative analysis of two notable case studies incorporating a spiro[3.5]nonane derivative: the recently approved anti-leukemia agent, Revumenib, and the clinical-stage anti-diabetic candidate, DS-8500a.
The Strategic Advantage of the Spiro[3.5]nonane Core
The spiro[3.5]nonane scaffold, consisting of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, imparts a distinct conformational rigidity to drug molecules. This pre-organization of the molecular structure can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity and potency. Furthermore, the three-dimensional arrangement of functional groups emanating from the spirocyclic core allows for a more precise and multifaceted interaction with the target's binding pocket, enhancing selectivity and reducing off-target effects.
Case Study 1: Revumenib - A Breakthrough in Acute Myeloid Leukemia
Revumenib (Revuforj) , developed by Syndax Pharmaceuticals, is a first-in-class menin inhibitor that received FDA approval in November 2024 for the treatment of relapsed or refractory (R/R) acute leukemia with a KMT2A translocation.[1] At the heart of Revumenib's structure lies a 2,7-diazaspiro[3.5]nonane moiety, a critical component for its potent and selective inhibition of the menin-KMT2A interaction.
Mechanism of Action: Disrupting a Key Oncogenic Partnership
In certain types of acute leukemia, a chromosomal translocation results in the fusion of the KMT2A (lysine methyltransferase 2A) gene with a partner gene. The resulting KMT2A fusion protein interacts with the protein menin, driving an oncogenic transcriptional program that promotes the proliferation of leukemia cells.[1] Revumenib positions its 2,7-diazaspiro[3.5]nonane core to disrupt this critical protein-protein interaction, thereby inhibiting the aberrant gene expression and halting the growth of cancer cells.[1]
Signaling Pathway of Menin-KMT2A Inhibition by Revumenib
Caption: Revumenib inhibits the interaction between Menin and the KMT2A fusion protein.
Clinical Performance: A New Hope for a High-Need Population
The approval of Revumenib was supported by the pivotal AUGMENT-101 trial, which demonstrated significant efficacy in heavily pre-treated patients with R/R KMT2A-rearranged acute leukemia.
| Efficacy Endpoint | AUGMENT-101 Trial Results (KMT2Ar cohort) |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) Rate | 22.8%[2] |
| Overall Response Rate (ORR) | 63.2%[2] |
| Measurable Residual Disease (MRD) Negativity in Responders | 68.2%[2] |
Subsequent data from the AUGMENT-101 trial also showed promising activity in patients with NPM1-mutant AML, with a CR/CRh rate of approximately 26% and a high rate of MRD-negativity in responders.[1]
Pharmacokinetics of Revumenib
Revumenib is an orally administered small molecule. Its metabolism is primarily mediated by the CYP3A4 enzyme, and co-administration with strong CYP3A4 inhibitors requires a dose reduction.[3] The recommended Phase 2 dose is 270 mg every 12 hours, or 160 mg every 12 hours when given with a strong CYP3A4 inhibitor.[4]
Therapeutic Alternatives for R/R AML with KMT2A or NPM1 Mutations
Prior to the approval of Revumenib, treatment options for patients with R/R AML with these specific mutations were limited and often involved intensive chemotherapy regimens with poor outcomes.
| Therapeutic Alternative | General Efficacy | Key Limitations |
| Intensive Chemotherapy (e.g., FLAG-IDA) | Variable response rates, often not durable. | High toxicity, significant side effects, not suitable for all patients. |
| Venetoclax-based regimens | Can be effective, particularly in combination. | Resistance can develop. |
| Other Menin Inhibitors (e.g., Ziftomenib) | Also showing promise in clinical trials, with a reported CR/CRh rate of 22% for ziftomenib in NPM1-mutant AML.[5] | Still in clinical development or recently approved, long-term data is emerging. |
The targeted nature of Revumenib, enabled by its spiro[3.5]nonane-containing structure, offers a significant advancement over traditional chemotherapy by providing a more precise and potentially less toxic treatment option for this patient population.
Case Study 2: 7-Azaspiro[3.5]nonane GPR119 Agonists - A Journey in Diabetes Drug Discovery
While not yet a marketed drug, the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119) represents a compelling case study of this framework in a different therapeutic area. GPR119 is a promising target for the treatment of type 2 diabetes due to its dual mechanism of action.
Mechanism of Action: A Two-Pronged Approach to Glucose Control
GPR119 is primarily expressed on pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn:
-
Enhances glucose-dependent insulin secretion from pancreatic β-cells.
-
Stimulates the release of incretin hormones , such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. GLP-1 further potentiates insulin secretion and has beneficial effects on glucose homeostasis.
GPR119 Agonist Signaling Pathway
Caption: GPR119 agonists increase cAMP, leading to enhanced insulin and GLP-1 secretion.
Clinical Performance of a Lead Candidate: DS-8500a
DS-8500a is a novel, orally available, and selective GPR119 agonist that incorporates a spirocyclic-like core and advanced into clinical trials. A Phase II study in Japanese patients with type 2 diabetes demonstrated its glucose-lowering effects.
| Efficacy Endpoint (12-week study) | DS-8500a (75 mg) vs. Placebo |
| Change in HbA1c from baseline | -0.44% (p < 0.0001)[6][7] |
| Change in Fasting Plasma Glucose (FPG) | Significant reduction[6][7] |
| Change in 2-hour Postprandial Glucose (2hr-PPG) | Significant reduction[6][7] |
Interestingly, while DS-8500a showed a statistically significant reduction in HbA1c compared to placebo, its effect was not superior to the active comparator, sitagliptin (a DPP-4 inhibitor).[6][7] This highlights a common challenge in the development of GPR119 agonists, where promising preclinical data has not always translated into robust efficacy in later-stage clinical trials.
Pharmacokinetics of DS-8500a
In a Phase 1 study in healthy Japanese males, DS-8500a was well-tolerated. After 7 days of once-daily dosing, the mean maximum plasma concentration (Cmax) for the 100 mg dose was 1310 ng/mL, and the mean area under the plasma concentration-time curve (AUCtau) was 13,200 ng·h/mL.[8]
Therapeutic Alternatives Targeting the Incretin Pathway
The incretin pathway is a well-established target for the treatment of type 2 diabetes, with several classes of drugs already on the market.
| Therapeutic Alternative | Mechanism of Action | General Efficacy (HbA1c reduction) |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) | Directly activate the GLP-1 receptor. | High efficacy (typically 1.0-2.0%).[9] |
| DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) | Inhibit the enzyme that degrades endogenous GLP-1 and GIP. | Moderate efficacy (typically 0.5-1.0%).[10] |
While GPR119 agonists like DS-8500a offer a novel mechanism to stimulate the incretin axis, their clinical efficacy to date has been more modest compared to the established GLP-1 receptor agonists.
Experimental Protocols
cAMP Accumulation Assay for GPR119 Agonist Activity
This protocol is a standard method to determine the in vitro potency of a GPR119 agonist by measuring the increase in intracellular cAMP.
Objective: To determine the EC50 value of a test compound for GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (e.g., DS-8500a) and a reference agonist.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the GPR119-expressing HEK293 cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer containing a PDE inhibitor.
-
Agonist Stimulation: Add the compound dilutions to the respective wells of the cell plate. Include wells with forskolin as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression model.
GLP-1 Secretion Assay
This protocol measures the ability of a GPR119 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.
Objective: To quantify the amount of GLP-1 released from cells in response to a test compound.
Materials:
-
Enteroendocrine cell line (e.g., GLUTag or STC-1 cells).
-
Cell culture medium.
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Test compound and a reference agonist.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding: Culture the enteroendocrine cells and seed them into multi-well plates. Allow the cells to form a confluent monolayer.
-
Cell Washing and Pre-incubation: On the day of the assay, wash the cells with secretion buffer and then pre-incubate them in fresh secretion buffer for 1-2 hours at 37°C to establish a baseline.
-
Compound Stimulation: Prepare solutions of the test compound at various concentrations in secretion buffer containing a DPP-4 inhibitor. Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The spiro[3.5]nonane framework has demonstrated its value in the design of successful and promising drug candidates across different therapeutic areas. The case of Revumenib showcases how this rigid scaffold can be instrumental in developing a highly selective inhibitor for a challenging protein-protein interaction target, leading to a breakthrough therapy for a specific cancer patient population. The journey of 7-azaspiro[3.5]nonane GPR119 agonists, while not yet resulting in a marketed drug, highlights the utility of this framework in creating potent modulators of GPCRs. The comparison with existing therapies underscores the high bar for new drugs in established fields like type 2 diabetes. For researchers and drug development professionals, the spiro[3.5]nonane motif represents a powerful tool to navigate complex biological landscapes and design the next generation of innovative medicines.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Incretin-Based Pharmacotherapies for the Treatment of Obesity and Diabetes [frontiersin.org]
- 10. New prospects for incretin‐related drugs in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Spiro[3.5]nonan-7-ylmethanamine
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of Spiro[3.5]nonan-7-ylmethanamine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound and its common salt form (hydrochloride) are classified with specific hazards that dictate handling and disposal requirements. As a primary amine, it also shares class-specific incompatibilities.
The primary causality for treating this compound as hazardous waste stems from its irritant properties and its chemical nature as an organic base.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as amines can be harmful to aquatic life and ecosystems.[3]
Table 1: Hazard Profile of this compound Hydrochloride
| Hazard Classification | GHS Hazard Code | Description | Primary Causality & Implication | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation | The compound can cause inflammation upon contact with skin. This necessitates the use of chemical-resistant gloves. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Direct contact can result in significant eye damage. Splash-proof goggles or a face shield are mandatory. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood. | [1][2] |
| Chemical Incompatibility | N/A | Reacts with acids and strong oxidizing agents | As an amine (a base), it can undergo vigorous or exothermic reactions with acids.[4] It is also incompatible with strong oxidizers.[1] Segregation from these chemical classes is critical to prevent dangerous reactions in waste containers. | [1][4][5][6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents accidental releases.
-
Personal Protective Equipment (PPE): A non-negotiable standard for handling this compound.
-
Ventilation: Always handle this compound, whether in solid or solution form, inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Spill Preparedness: Maintain a spill kit readily accessible. The kit should contain absorbent pads, and appropriate neutralising agents for amines if recommended by your institution's safety office.[3] All personnel must be trained in its use.[8]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound waste must be systematic to ensure safety and compliance with federal and local regulations.[9] The following protocol is a self-validating system designed to prevent errors.
Step 1: Waste Identification and Segregation
This is the most critical step. The goal is to prevent inadvertent mixing of incompatible chemicals.[10]
-
Characterize the Waste: Determine if the waste is pure this compound, a solution in a solvent, or mixed with other reagents from a reaction quench.
-
Segregate Immediately: Designate a specific waste container for this compound and other compatible amine waste. Crucially, never mix amine waste with acidic waste or waste containing strong oxidizing agents. [3][4] Keeping these waste streams separate is a fundamental principle of laboratory safety.[11]
Step 2: Containerization and Labeling
Proper containerization and labeling ensure that the waste is clearly identified and safely stored.
-
Select a Compatible Container: Use a container made of a material compatible with amines, typically high-density polyethylene (HDPE) or glass.[3][11] The container must be in good condition with a tightly sealing cap to prevent leaks or the release of fumes.[3][11]
-
Apply a Hazardous Waste Label: From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[11]
-
The full chemical name: "this compound" (and any solvents or other components with their approximate concentrations).
-
The date accumulation started.
-
Step 3: Temporary Storage (Satellite Accumulation)
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected.[7][11]
-
Location: The SAA should be under the control of the laboratory personnel, away from general traffic, and segregated by compatibility.[11] Store amine waste away from acids and oxidizers.
-
Conditions: Keep the sealed container in a cool, well-ventilated area, away from direct sunlight and heat sources.[3]
Step 4: Final Disposal
Final disposal must be handled by trained professionals in accordance with institutional and regulatory requirements.
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[3][7]
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[3][9]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure
Preparedness is key to mitigating the impact of an accident.[12]
-
Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, use an appropriate spill kit to absorb the material.[4] Avoid generating dust if the material is solid.
-
Collect the contaminated absorbent material and debris in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.
-
-
Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]
-
Regulatory Framework: The Basis for Compliance
All disposal procedures are grounded in a legal and regulatory framework designed to protect human health and the environment.[13]
-
Environmental Protection Agency (EPA): The EPA governs hazardous waste management from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA), detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[9][14][15]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER).[12][16][17] These regulations mandate that employees are trained on the hazards of the chemicals they handle and the proper procedures for safety and emergencies.[8]
By integrating these principles and protocols into your laboratory's standard operating procedures, you ensure a safe, compliant, and environmentally responsible approach to the entire lifecycle of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. osha.gov [osha.gov]
- 14. sustainable-markets.com [sustainable-markets.com]
- 15. epa.gov [epa.gov]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Spiro[3.5]nonan-7-ylmethanamine
As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a deep-seated commitment to safety. Handling novel or specialized compounds like Spiro[3.5]nonan-7-ylmethanamine demands more than just a standard checklist; it requires a foundational understanding of the molecule's potential hazards to implement protocols that are both robust and practical. This guide is structured to provide not just the "what" but the "why" behind each safety recommendation, ensuring that you and your team can work with confidence and security.
Understanding the Hazard Profile of this compound
This compound is a unique alicyclic amine. While specific toxicological data for this exact compound is not widely published, we can infer a reliable hazard profile by examining its structural components: the spiro[3.5]nonane backbone and the primary amine functional group. This analysis, supported by data from structurally similar compounds, forms the basis of our safety protocols.
The primary amine group is the main driver of its chemical reactivity and physiological effects. Amines are typically basic, corrosive, and can be irritants or sensitizers. Data from the hydrochloride salt of the parent amine, Spiro[3.5]nonan-7-amine HCl, and a related compound, Spiro(3.5)nonan-6-amine, indicate a consistent hazard pattern.[1][2]
Key Anticipated Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged contact can lead to more severe damage.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2] Direct contact with the liquid or high concentrations of vapor can cause severe irritation or burns.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1][2]
This profile mandates a stringent approach to personal protective equipment (PPE) to prevent any direct contact.
The Core of Safety: Risk Assessment and Control
Before any handling of this compound, a thorough, task-specific risk assessment is mandatory. This is not a mere formality but a critical step to identify potential exposure scenarios and implement appropriate controls. The hierarchy of controls should always be prioritized:
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous alternative could be used.
-
Engineering Controls: These are the first line of defense. All work with this compound must be performed in a certified chemical fume hood to control vapor inhalation.
-
Administrative Controls: These are the standard operating procedures (SOPs), training, and safe work practices that minimize exposure risk.[3][4]
-
Personal Protective Equipment (PPE): This is the last line of defense, used to protect you when engineering and administrative controls cannot eliminate all risks.
The following workflow outlines the essential pre-handling safety checks.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
